Hexa-His TFA
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C38H45F3N18O9 |
|---|---|
Molekulargewicht |
954.9 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C36H44N18O7.C2HF3O2/c37-25(1-19-7-38-13-44-19)31(55)50-26(2-20-8-39-14-45-20)32(56)51-27(3-21-9-40-15-46-21)33(57)52-28(4-22-10-41-16-47-22)34(58)53-29(5-23-11-42-17-48-23)35(59)54-30(36(60)61)6-24-12-43-18-49-24;3-2(4,5)1(6)7/h7-18,25-30H,1-6,37H2,(H,38,44)(H,39,45)(H,40,46)(H,41,47)(H,42,48)(H,43,49)(H,50,55)(H,51,56)(H,52,57)(H,53,58)(H,54,59)(H,60,61);(H,6,7)/t25-,26-,27-,28-,29-,30-;/m0./s1 |
InChI-Schlüssel |
MAXXJEOKEOXUTK-FLQHCAAPSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
The Hexahistidine Tag: A Comprehensive Technical Guide to Recombinant Protein Expression and Purification
For Researchers, Scientists, and Drug Development Professionals
The hexahistidine tag (6xHis-tag) has become an indispensable tool in modern molecular biology and biotechnology, facilitating the efficient expression and purification of recombinant proteins.[1][2] This small, uncharged tag, consisting of six or more consecutive histidine residues, offers a versatile and robust method for isolating proteins from complex biological mixtures.[3][4] Its efficacy stems from the specific and reversible interaction between the imidazole (B134444) side chains of histidine and divalent metal ions, a principle harnessed in Immobilized Metal Affinity Chromatography (IMAC).[5][6] This technical guide provides an in-depth exploration of the function and application of the hexahistidine tag, offering detailed experimental protocols and quantitative data to empower researchers in their protein production and purification endeavors.
The Principle of Hexahistidine Tagging and IMAC Purification
The foundation of His-tag technology lies in the ability of the imidazole ring of histidine to form coordination bonds with transition metal ions, most commonly nickel (Ni²⁺) and cobalt (Co²⁺).[7] This interaction is pH-dependent, with binding being favored at neutral to slightly basic pH where the imidazole nitrogen is deprotonated.[8]
Immobilized Metal Affinity Chromatography (IMAC) is the primary technique used for purifying His-tagged proteins.[5][9] The process involves a stationary phase, typically agarose (B213101) or magnetic beads, that is chemically modified with a chelating agent, such as nitrilotriacetic acid (NTA) or iminodiacetic acid (IDA).[9][10] These chelating agents immobilize the divalent metal ions, creating an affinity matrix that selectively binds the His-tagged protein from a crude cell lysate.[3][9]
The purification process can be summarized in three key steps:
-
Binding: The cell lysate containing the His-tagged protein is passed over the IMAC resin. The His-tag on the recombinant protein binds to the immobilized metal ions, while most other proteins in the lysate do not bind or bind only weakly.[6]
-
Washing: The resin is washed with a buffer containing a low concentration of a competitive agent, typically imidazole, to remove nonspecifically bound proteins.[9][11]
-
Elution: The purified His-tagged protein is eluted from the resin by increasing the concentration of the competitive agent (imidazole) or by lowering the pH to protonate the histidine residues, thereby disrupting the coordination bond with the metal ion.[8][9]
Quantitative Data in His-Tag Purification
The efficiency of His-tag purification can be quantified by several parameters, including binding capacity, purity, and yield. These are influenced by factors such as the choice of metal ion, the type of chelating resin, and the concentration of imidazole used in the wash and elution steps.
Comparison of Ni-NTA and Co-NTA Resins
Both nickel and cobalt are effective for His-tag purification, but they exhibit different binding characteristics. Ni-NTA resins generally offer a higher binding capacity, making them suitable for maximizing protein yield.[12][13] In contrast, Co-NTA resins often provide higher purity due to their greater selectivity for the His-tag, resulting in lower non-specific binding of contaminating proteins.[10][11]
| Resin Type | Binding Affinity for His-Tag | Selectivity | Typical Protein Yield | Typical Purity | Recommended Use |
| Ni-NTA | Stronger | Lower | Higher | Good to High | Maximizing yield |
| Co-NTA | Weaker | Higher | Lower | Very High | Maximizing purity |
This table summarizes general trends; actual results may vary depending on the specific protein and experimental conditions.[10][11][12][13][14]
The Impact of Imidazole Concentration
Imidazole is a critical component in both the wash and elution buffers. A low concentration of imidazole in the wash buffer helps to minimize the binding of host cell proteins that have surface-exposed histidine residues, thereby increasing the purity of the final product.[1][15] However, excessively high concentrations can lead to the premature elution of the His-tagged protein, reducing the overall yield. The optimal imidazole concentration for both washing and elution is protein-dependent and often requires empirical determination.[16]
| Imidazole Concentration in Wash Buffer | Effect on Purity | Effect on Yield |
| Low (e.g., 5-20 mM) | Increases | Minimal impact |
| Moderate (e.g., 20-50 mM) | Significantly Increases | May slightly decrease |
| High (e.g., >50 mM) | High | Can significantly decrease |
This table provides a general guideline for optimizing imidazole concentrations.[16][17]
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments involving His-tagged proteins.
Expression of His-Tagged Proteins in E. coli
-
Transformation: Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with the expression vector containing the gene of interest fused to a His-tag. Plate the transformed cells on an appropriate selective agar (B569324) plate (e.g., LB agar with ampicillin) and incubate overnight at 37°C.[2]
-
Starter Culture: Inoculate a single colony into 5-10 mL of selective liquid media (e.g., LB broth with ampicillin) and grow overnight at 37°C with shaking.[18]
-
Large-Scale Culture: The next day, inoculate a larger volume of selective media (e.g., 1 L) with the overnight starter culture. Grow the cells at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.5-0.8.[2]
-
Induction: Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1.0 mM. The optimal IPTG concentration and induction temperature (e.g., 16-37°C) and duration (e.g., 4 hours to overnight) should be optimized for each protein.[2][18]
-
Harvesting: Harvest the cells by centrifugation at 4,000-6,000 x g for 15-20 minutes at 4°C. Discard the supernatant and store the cell pellet at -80°C until further use.[18]
Purification of His-Tagged Proteins under Native Conditions
-
Cell Lysis: Resuspend the cell pellet in a lysis buffer (e.g., 50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0).[18] Lyse the cells using a suitable method such as sonication or a French press.[7] Centrifuge the lysate at 10,000-15,000 x g for 30 minutes at 4°C to pellet the cell debris.[18]
-
Column Equilibration: Equilibrate the IMAC column (e.g., a pre-packed Ni-NTA column) with 5-10 column volumes (CVs) of lysis buffer.
-
Binding: Apply the clarified lysate to the equilibrated column. Collect the flow-through for analysis.
-
Washing: Wash the column with 10-20 CVs of wash buffer (e.g., 50 mM NaH₂PO₄, 300 mM NaCl, 20-40 mM imidazole, pH 8.0) to remove nonspecifically bound proteins.[18]
-
Elution: Elute the His-tagged protein with 5-10 CVs of elution buffer (e.g., 50 mM NaH₂PO₄, 300 mM NaCl, 250-500 mM imidazole, pH 8.0).[18] Collect the eluate in fractions.
-
Analysis: Analyze the flow-through, wash, and elution fractions by SDS-PAGE to assess the purity and yield of the target protein.
On-Column Refolding of His-Tagged Proteins
For proteins expressed as insoluble inclusion bodies, on-column refolding can be a powerful technique to obtain active, correctly folded protein.
-
Inclusion Body Solubilization: Resuspend the washed inclusion bodies in a solubilization buffer containing a strong denaturant (e.g., 6 M guanidine (B92328) hydrochloride or 8 M urea) and a reducing agent (e.g., 1 mM 2-mercaptoethanol).[19]
-
Binding under Denaturing Conditions: Apply the solubilized protein to an IMAC column equilibrated with the same solubilization buffer.
-
Refolding Gradient: Gradually remove the denaturant by applying a linear gradient from the solubilization buffer to a refolding buffer (the same buffer without the denaturant) over several column volumes. This allows the protein to refold while bound to the resin.[19][20]
-
Washing and Elution: After the refolding gradient, wash the column with refolding buffer and then elute the refolded protein as described in the native purification protocol.
His-Tag Removal Using TEV Protease
In some applications, the His-tag may need to be removed. This is typically achieved by engineering a specific protease cleavage site (e.g., for Tobacco Etch Virus (TEV) protease) between the His-tag and the protein of interest.
-
Buffer Exchange: After elution, exchange the buffer of the purified His-tagged protein into a buffer suitable for TEV protease activity (e.g., 20 mM Tris-HCl, pH 7.5). This can be done by dialysis or using a desalting column.[3][9]
-
Protease Digestion: Add TEV protease to the protein solution. The optimal enzyme-to-substrate ratio and incubation time (e.g., 1 hour at 30°C or overnight at 4°C) should be determined empirically.[3][8][9]
-
Removal of Cleaved Tag and Protease: Since the TEV protease is often also His-tagged, both the cleaved His-tag and the protease can be removed by passing the digestion reaction mixture back over the IMAC resin. The untagged target protein will be in the flow-through.[21]
Conclusion
The hexahistidine tag, in conjunction with IMAC, provides a powerful and widely applicable platform for the expression and purification of recombinant proteins. Its small size, versatility under both native and denaturing conditions, and the availability of well-established protocols make it a first-choice for many researchers.[3][5] By understanding the underlying principles and optimizing key experimental parameters such as the choice of metal ion and imidazole concentrations, scientists can achieve high yields of pure, active proteins for a wide range of downstream applications in basic research, diagnostics, and therapeutic development.
References
- 1. neb.com [neb.com]
- 2. Expression and Purification of Recombinant Proteins in Escherichia coli with a His6 or Dual His6-MBP Tag - PMC [pmc.ncbi.nlm.nih.gov]
- 3. neb.com [neb.com]
- 4. Expression and Purification of Recombinant Proteins in Escherichia coli with a His6 or Dual His6-MBP Tag | Springer Nature Experiments [experiments.springernature.com]
- 5. bio-rad.com [bio-rad.com]
- 6. ipo.lbl.gov [ipo.lbl.gov]
- 7. protocols.io [protocols.io]
- 8. Cleavage of the Fusion Protein (TEV Protease) [protocols.io]
- 9. static.igem.wiki [static.igem.wiki]
- 10. How to choose the right his-tagged purification resin [takarabio.com]
- 11. Compare Ni-NTA vs. Co2+ Resins for His-Tag Proteins [synapse.patsnap.com]
- 12. His-tagged Proteins–Production and Purification | Thermo Fisher Scientific - US [thermofisher.com]
- 13. His-tagged Fusion Protein Purification | Thermo Fisher Scientific - TR [thermofisher.com]
- 14. Reddit - The heart of the internet [reddit.com]
- 15. storage.by.prom.st [storage.by.prom.st]
- 16. umpir.ump.edu.my [umpir.ump.edu.my]
- 17. Efficient Purification of Polyhistidine-Tagged Recombinant Proteins Using Functionalized Corundum Particles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. iba-lifesciences.com [iba-lifesciences.com]
- 19. researchgate.net [researchgate.net]
- 20. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 21. cytivalifesciences.com [cytivalifesciences.com]
An In-depth Technical Guide to Immobilized Metal Affinity Chromatography (IMAC) with His-tagged Proteins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fundamental principles of Immobilized Metal Affinity Chromatography (IMAC) for the purification of histidine-tagged (His-tagged) recombinant proteins. It delves into the core chemistry of the technique, offers detailed experimental protocols for various applications, and presents a comparative analysis of common IMAC resins and elution strategies.
Core Principles of IMAC for His-tagged Proteins
Immobilized Metal Affinity Chromatography is a powerful and widely used method for purifying recombinant proteins.[1] The technique leverages the specific and reversible interaction between a polyhistidine tag engineered onto the protein of interest and divalent metal ions immobilized on a chromatographic resin.[2]
The key components of this system are:
-
The Polyhistidine Tag (His-tag): A sequence of typically six to ten histidine residues is genetically engineered into the N- or C-terminus of the target protein.[3] The imidazole (B134444) rings of these histidine residues have a strong affinity for certain transition metal ions.[2]
-
The Chelating Ligand: This is a molecule covalently bound to the chromatography matrix (e.g., agarose (B213101) beads) that immobilizes the metal ions. The most common chelating agents are nitrilotriacetic acid (NTA) and iminodiacetic acid (IDA).[4] NTA is a tetradentate chelator, meaning it has four points of attachment to the metal ion, leaving two coordination sites available for the His-tag. IDA is a tridentate chelator with three attachment points, leaving three sites for the His-tag, which can result in higher binding capacity but also a greater chance of metal ion leaching.[4][5]
-
The Divalent Metal Ion: Transition metal ions such as Nickel (Ni²⁺), Cobalt (Co²⁺), Copper (Cu²⁺), and Zinc (Zn²⁺) are chelated by the ligand.[6] Ni²⁺ is the most commonly used due to its strong binding affinity and high protein yields.[7] Co²⁺ offers higher specificity, leading to purer protein preparations, albeit often with a lower yield.[3][8]
The purification process generally involves four main steps: equilibration of the resin, loading of the cell lysate containing the His-tagged protein, washing to remove non-specifically bound proteins, and finally, elution of the purified His-tagged protein.
Comparative Analysis of IMAC Resins and Elution Strategies
The choice of metal ion and elution strategy can significantly impact the purity and yield of the target protein.
Comparison of Common IMAC Resins
| Feature | Ni-NTA Resin | Co-NTA Resin |
| Binding Affinity | Strong | Weaker than Ni-NTA |
| Binding Capacity | High (typically 6-80 mg/mL)[9] | Lower than Ni-NTA |
| Specificity | Lower (can lead to co-purification of contaminants)[3] | Higher (results in purer protein)[3][8] |
| Yield | Generally higher | Generally lower[3] |
| Typical Use Case | High-yield purification where minor impurities can be tolerated or removed in subsequent steps.[3] | High-purity applications such as crystallography or functional assays.[4] |
Comparison of Elution Strategies
| Feature | Imidazole Elution | pH Gradient Elution |
| Mechanism | Imidazole, with a similar structure to the histidine side chain, competes with the His-tag for binding to the metal ions, displacing the tagged protein.[10] | A decrease in pH protonates the imidazole rings of the histidines, disrupting their coordination with the metal ions and causing elution.[11] |
| Protein Stability | Generally considered milder and less likely to denature the target protein.[10] | Low pH can lead to protein denaturation or precipitation for some proteins.[10][11] |
| Specificity | Can be optimized by using a gradient of increasing imidazole concentration to selectively elute the target protein away from contaminants with weaker binding.[12] | Can also be performed as a gradient, but may be less specific than an imidazole gradient. |
| Purity & Yield | A study comparing the two methods for a specific protein found that while the initial yield was higher with the pH gradient method, the protein was less stable over time compared to the imidazole eluted protein.[11] | Can result in high initial yield, but protein stability may be compromised.[11] |
Experimental Protocols
Gravity-Flow Purification of His-tagged Proteins under Native Conditions
This protocol is a general guideline for purifying soluble His-tagged proteins.
Materials:
-
Ni-NTA or Co-NTA agarose resin
-
Gravity-flow chromatography column
-
Binding Buffer: 20 mM sodium phosphate, 500 mM NaCl, 20 mM imidazole, pH 7.4
-
Wash Buffer: 20 mM sodium phosphate, 500 mM NaCl, 40 mM imidazole, pH 7.4
-
Elution Buffer: 20 mM sodium phosphate, 500 mM NaCl, 250-500 mM imidazole, pH 7.4
-
Cell lysate containing the His-tagged protein
Procedure:
-
Resin Preparation:
-
Gently resuspend the resin and transfer the desired volume to the column.
-
Allow the storage buffer to drain by gravity.
-
Equilibrate the resin with 5-10 column volumes (CV) of Binding Buffer.[13]
-
-
Sample Loading:
-
Clarify the cell lysate by centrifugation (e.g., 10,000 x g for 30 minutes at 4°C) and filter through a 0.45 µm filter.[13]
-
Load the clarified lysate onto the equilibrated column. Collect the flow-through for analysis.
-
-
Washing:
-
Wash the column with 10-20 CV of Wash Buffer to remove non-specifically bound proteins.
-
Collect the wash fractions for analysis.
-
-
Elution:
-
Elute the His-tagged protein with 5-10 CV of Elution Buffer.
-
Collect the eluate in fractions.
-
-
Analysis:
-
Analyze the collected fractions (flow-through, wash, and elution) by SDS-PAGE to assess purity and yield.
-
On-Column Refolding of His-tagged Proteins from Inclusion Bodies
This protocol is designed for proteins that are expressed in an insoluble form (inclusion bodies).
Materials:
-
Ni-NTA agarose resin
-
Chromatography column
-
Lysis Buffer: 50 mM Tris-HCl, 300 mM NaCl, pH 8.0
-
Solubilization/Binding Buffer: 50 mM Tris-HCl, 300 mM NaCl, 8 M urea (B33335) (or 6 M guanidine (B92328) hydrochloride), 10 mM imidazole, pH 8.0
-
Refolding Buffer: 50 mM Tris-HCl, 300 mM NaCl, with a linear gradient of urea from 8 M to 0 M, pH 8.0
-
Wash Buffer: 50 mM Tris-HCl, 300 mM NaCl, 40 mM imidazole, pH 8.0
-
Elution Buffer: 50 mM Tris-HCl, 300 mM NaCl, 250-500 mM imidazole, pH 8.0
Procedure:
-
Inclusion Body Isolation:
-
Resuspend the cell pellet in Lysis Buffer and lyse the cells (e.g., by sonication).
-
Centrifuge the lysate to pellet the inclusion bodies.
-
Wash the inclusion body pellet with Lysis Buffer containing a mild detergent (e.g., Triton X-100) to remove membrane contaminants.
-
-
Solubilization and Binding:
-
Solubilize the washed inclusion bodies in Solubilization/Binding Buffer.
-
Clarify the solubilized protein by centrifugation.
-
Load the clarified supernatant onto the equilibrated Ni-NTA column.
-
-
On-Column Refolding:
-
Washing and Elution:
-
Wash the column with Wash Buffer to remove any remaining denaturant and non-specifically bound proteins.
-
Elute the refolded His-tagged protein with Elution Buffer.
-
-
Analysis:
-
Analyze the eluted fractions by SDS-PAGE and a functional assay to confirm proper refolding.
-
Visualizing Key Processes in IMAC
The IMAC Workflow
Caption: A schematic representation of the standard workflow for Immobilized Metal Affinity Chromatography.
His-tag Binding to a Ni-NTA Resin
Caption: The chemical basis of His-tagged protein binding to a Nickel-NTA resin.
Elution by Imidazole Competition
References
- 1. [16] Purification of Proteins Using Polyhistidine Affinity Tags - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Compare Ni-NTA vs. Co2+ Resins for His-Tag Proteins [synapse.patsnap.com]
- 4. How to choose the right his-tagged purification resin [takarabio.com]
- 5. cube-biotech.com [cube-biotech.com]
- 6. Affinity Resins Compared: Ni-NTA vs Cobalt vs IMAC [synapse.patsnap.com]
- 7. bio-rad.com [bio-rad.com]
- 8. Hisタグタンパク質の産生と精製 | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. goldbio.com [goldbio.com]
- 10. researchgate.net [researchgate.net]
- 11. iavphs.org.in [iavphs.org.in]
- 12. LABTips: Purifying His-tagged Proteins with IMAC | Labcompare.com [labcompare.com]
- 13. gels.yilimart.com [gels.yilimart.com]
- 14. academic.oup.com [academic.oup.com]
- 15. marvelgent.com [marvelgent.com]
The Discovery and Development of Histidine-Tagged Proteins: A Technical Guide
Introduction
The advent of recombinant DNA technology revolutionized the study of proteins, enabling their production in large quantities for research, diagnostics, and therapeutic development. A significant bottleneck in this process, however, was the purification of these proteins from complex cellular mixtures. The development of the polyhistidine tag, or His-tag, in 1988 by researchers at Roche marked a pivotal moment in protein science, introducing a versatile and widely adopted method for affinity purification.[1][2] This technical guide provides an in-depth exploration of the discovery, principles, and applications of histidine-tagged proteins, offering researchers and drug development professionals a comprehensive resource for leveraging this powerful technology.
The His-tag is an amino acid motif, typically consisting of six to ten consecutive histidine residues, genetically engineered into the N- or C-terminus of a recombinant protein.[3][4] The unique chemical properties of the histidine imidazole (B134444) side chain allow it to form coordinate covalent bonds with transition metal ions, a principle that underpins its use in Immobilized Metal Affinity Chromatography (IMAC) for purification.[1][5]
The Principle of Immobilized Metal Affinity Chromatography (IMAC)
IMAC is a powerful protein purification technique that exploits the specific interaction between the imidazole rings of the polyhistidine tag and divalent metal ions, most commonly nickel (Ni²⁺) or cobalt (Co²⁺), which are chelated to a solid support resin.[1][5]
The process can be broken down into three main stages:
-
Binding: The cell lysate containing the His-tagged protein is passed through a column packed with the metal-chelated resin. At a neutral to slightly basic pH (typically 7.5-8.0), the histidine residues in the tag are deprotonated and can efficiently bind to the immobilized metal ions.[5]
-
Washing: The column is washed with a buffer to remove non-specifically bound proteins and other contaminants. This wash buffer often contains a low concentration of a competitive agent, such as imidazole, to displace weakly interacting proteins.[6][7]
-
Elution: The purified His-tagged protein is recovered from the column by disrupting the interaction with the metal ions. This is typically achieved by using a high concentration of imidazole to competitively displace the His-tag, by lowering the pH to protonate the histidine residues, or by using a strong chelating agent like EDTA to strip the metal ions from the resin.[1]
Experimental Workflow for His-Tagged Protein Purification
The following diagram illustrates the typical workflow for the expression and purification of a histidine-tagged protein.
Caption: A typical experimental workflow for producing and purifying His-tagged proteins.
Detailed Experimental Protocols
Cloning of a Gene of Interest into a His-Tag Expression Vector
Objective: To insert the gene encoding the protein of interest into a plasmid vector that will fuse a polyhistidine tag to the N- or C-terminus of the expressed protein.
Materials:
-
DNA of interest (e.g., from PCR amplification or a previous plasmid)
-
His-tag expression vector (e.g., pET series, pQE series)
-
Restriction enzymes and corresponding buffers
-
T4 DNA Ligase and buffer
-
Competent E. coli cells for cloning (e.g., DH5α)
-
LB agar (B569324) plates with appropriate antibiotic
Protocol:
-
Digestion: Digest both the DNA of interest and the expression vector with the chosen restriction enzymes. Ensure the restriction sites are compatible and will result in an in-frame fusion of the His-tag with the protein. A typical reaction includes DNA, restriction enzyme(s), and the corresponding buffer, incubated at the optimal temperature for the enzymes (usually 37°C) for 1-2 hours.
-
Purification of Digested DNA: Purify the digested DNA fragments using a gel extraction kit or a PCR purification kit to remove enzymes and buffers.
-
Ligation: Set up a ligation reaction by mixing the purified, digested vector and insert DNA in a suitable molar ratio (e.g., 1:3 vector to insert). Add T4 DNA Ligase and its buffer and incubate at room temperature for 1-2 hours or at 16°C overnight.
-
Transformation: Transform the ligation mixture into competent E. coli cells. Plate the transformed cells on LB agar plates containing the appropriate antibiotic for the expression vector and incubate overnight at 37°C.
-
Verification: Select individual colonies and grow them in liquid culture. Isolate the plasmid DNA and verify the correct insertion of the gene by restriction digest analysis and DNA sequencing.
Expression of the His-Tagged Protein
Objective: To induce the expression of the His-tagged protein in a suitable host system.
Materials:
-
Verified expression plasmid
-
Competent E. coli expression strain (e.g., BL21(DE3))
-
LB medium with appropriate antibiotic
-
Inducing agent (e.g., IPTG for lac-based promoters)
Protocol:
-
Transformation: Transform the expression plasmid into the chosen E. coli expression strain.
-
Starter Culture: Inoculate a single colony into 5-10 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Large-Scale Culture: The next day, inoculate a larger volume of LB medium (e.g., 1 L) with the overnight starter culture (typically a 1:100 dilution).
-
Growth: Grow the culture at 37°C with vigorous shaking until the optical density at 600 nm (OD600) reaches mid-log phase (typically 0.6-0.8).
-
Induction: Add the inducing agent (e.g., IPTG to a final concentration of 0.1-1 mM) to the culture to induce protein expression.
-
Expression: Continue to incubate the culture for a further 3-4 hours at 37°C or overnight at a lower temperature (e.g., 16-25°C) to improve protein solubility.
-
Harvesting: Harvest the cells by centrifugation (e.g., 5,000 x g for 10 minutes at 4°C). Discard the supernatant and store the cell pellet at -80°C until further use.
Cell Lysis and Lysate Preparation
Objective: To break open the cells and release the His-tagged protein into a soluble fraction.
Materials:
-
Frozen or fresh cell pellet
-
Lysis buffer (e.g., 50 mM sodium phosphate, 300 mM NaCl, 10 mM imidazole, pH 8.0)
-
DNase I
-
Protease inhibitors
Protocol:
-
Resuspension: Thaw the cell pellet on ice and resuspend it in ice-cold lysis buffer. A common ratio is 5 mL of buffer per gram of wet cell paste.
-
Enzymatic Lysis: Add lysozyme to a final concentration of 1 mg/mL and incubate on ice for 30 minutes to degrade the bacterial cell wall.
-
Viscosity Reduction: If the lysate is viscous due to the release of DNA, add DNase I to a final concentration of 5-10 µg/mL along with MgCl₂ to 1 mM.
-
Mechanical Lysis (Sonication): Further disrupt the cells by sonication on ice. Use short bursts (e.g., 10-15 seconds) followed by cooling periods to prevent overheating and protein denaturation. Repeat until the lysate is no longer viscous and appears translucent.
-
Clarification: Centrifuge the lysate at high speed (e.g., 12,000-15,000 x g) for 30 minutes at 4°C to pellet the cell debris.
-
Collection: Carefully collect the supernatant, which contains the soluble His-tagged protein.
Immobilized Metal Affinity Chromatography (IMAC)
Objective: To purify the His-tagged protein from the clarified cell lysate.
Materials:
-
Clarified cell lysate
-
IMAC resin (e.g., Ni-NTA agarose (B213101) or Co-TALON resin)
-
Chromatography column
-
Binding buffer (same as lysis buffer)
-
Wash buffer (e.g., 50 mM sodium phosphate, 300 mM NaCl, 20-40 mM imidazole, pH 8.0)
-
Elution buffer (e.g., 50 mM sodium phosphate, 300 mM NaCl, 250-500 mM imidazole, pH 8.0)
Protocol:
-
Resin Equilibration: Pack the IMAC resin into a chromatography column and equilibrate it with 5-10 column volumes (CV) of binding buffer.
-
Sample Loading: Load the clarified lysate onto the equilibrated column. The flow rate should be slow enough to allow for efficient binding of the His-tagged protein to the resin.
-
Washing: Wash the column with 10-20 CV of wash buffer to remove unbound and weakly bound proteins. Monitor the absorbance at 280 nm until it returns to baseline.
-
Elution: Elute the purified His-tagged protein from the column by applying the elution buffer. Collect the eluate in fractions.
-
Analysis: Analyze the collected fractions for the presence of the purified protein using SDS-PAGE. Pool the fractions containing the protein of interest.
-
Buffer Exchange (Optional): If necessary, remove the imidazole from the purified protein sample by dialysis or using a desalting column.
Quantitative Data on His-Tag Purification
The efficiency of His-tag purification can be influenced by several factors, including the choice of metal ion, the length of the polyhistidine tag, and the composition of the purification buffers.
| Parameter | Ni-NTA | Co-TALON | Reference |
| Binding Affinity | Higher | Lower | [8][9] |
| Specificity | Lower | Higher | [8][9][10] |
| Typical Yield | Higher | Lower | [9][11] |
| Purity | Good | Often Higher | [8][10][12] |
Table 1: Comparison of Ni-NTA and Co-TALON Resins.
| His-Tag Length | Relative Binding Affinity | Elution Imidazole Concentration | Reference |
| 6xHis | Standard | ~100-250 mM | [13] |
| 8xHis | Higher | Higher | [13] |
| 10xHis | ~10-fold higher than 6xHis | ~500 mM | [5][13][14] |
Table 2: Influence of His-Tag Length on Purification.
| Imidazole in Wash Buffer | Purity | Yield | Reference |
| 5 mM | Low | High | |
| 20-50 mM | High | High | [7] |
| 100 mM | Very High | Lower |
Table 3: Effect of Imidazole Concentration in Wash Buffer on Purity and Yield.
Applications in Research and Drug Development
The versatility of the His-tag has led to its widespread use in various applications beyond simple protein purification.
-
Protein-Protein Interaction Studies: His-tagged proteins can be used as "bait" in pull-down assays to identify interacting partner proteins from a cell lysate. The entire complex can be isolated using IMAC for subsequent analysis by mass spectrometry.
-
Enzyme Assays: Purified His-tagged enzymes are crucial for in vitro kinetic studies and for screening potential inhibitors in drug discovery programs.[15]
-
Structural Biology: The ability to produce large quantities of highly pure protein is a prerequisite for structural determination by X-ray crystallography and cryo-electron microscopy.
-
Immunoassays: His-tagged proteins can be easily immobilized on nickel- or cobalt-coated microplates for use in ELISA and other binding assays.
-
Detection: The availability of highly specific anti-His-tag antibodies allows for the detection of the tagged protein in various applications such as Western blotting and immunofluorescence.
Signaling Pathway Analysis Using His-Tagged Proteins
His-tagged proteins are instrumental in dissecting complex signaling pathways. For instance, in a typical kinase signaling cascade, a His-tagged kinase can be used to pull down its substrates, or a His-tagged substrate can be used to identify its upstream kinase.
Caption: Using a His-tagged kinase to identify interacting proteins in a signaling pathway.
Conclusion
The discovery and development of histidine-tagged proteins represent a landmark achievement in biotechnology. The simplicity, efficiency, and versatility of the His-tag/IMAC system have made it an indispensable tool for researchers and drug developers. From fundamental studies of protein function to the large-scale production of therapeutic proteins, the impact of this technology continues to be profound. As protein science advances, the foundational principles of His-tag technology will undoubtedly continue to play a central role in enabling new discoveries and innovations.
References
- 1. His-tagged Proteins–Production and Purification | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. cytivalifesciences.com [cytivalifesciences.com]
- 3. 细胞裂解缓冲液和蛋白质提取试剂 [sigmaaldrich.com]
- 4. LABTips: Purifying His-tagged Proteins with IMAC | Labcompare.com [labcompare.com]
- 5. cube-biotech.com [cube-biotech.com]
- 6. iba-lifesciences.com [iba-lifesciences.com]
- 7. neb.com [neb.com]
- 8. its.caltech.edu [its.caltech.edu]
- 9. Compare Ni-NTA vs. Co2+ Resins for His-Tag Proteins [synapse.patsnap.com]
- 10. help.takarabio.com [help.takarabio.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Production of Low-Expressing Recombinant Cationic Biopolymers with High Purity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. marvelgent.com [marvelgent.com]
- 14. cusabio.com [cusabio.com]
- 15. Enzyme activity effects of N-terminal His-tag attached to catalytic sub-unit of phosphoinositide-3-kinase - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Hexa-His Peptide for Metal Ion Binding Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the principles and techniques involved in studying the binding of metal ions to Hexa-histidine (Hexa-His) peptides. It is designed to be a valuable resource for researchers in academia and industry, offering both theoretical background and practical guidance for experimental design and execution.
Introduction to Hexa-His Peptides and Metal Ion Binding
The Hexa-His tag, a sequence of six consecutive histidine residues (HHHHHH), is a widely used tool in molecular biology, primarily for the purification of recombinant proteins via Immobilized Metal Affinity Chromatography (IMAC).[1][2][3][4][5][6][7] The imidazole (B134444) side chains of the histidine residues have a strong affinity for various divalent metal ions, forming coordination complexes.[4] This interaction is the basis for a range of biophysical studies aimed at characterizing the thermodynamics, kinetics, and structural aspects of metal-peptide binding. Understanding these interactions is crucial for optimizing protein purification protocols, developing novel biosensors, and investigating the role of metal ions in biological systems.[8][9][10]
The most commonly used metal ions for Hexa-His binding are Nickel (Ni²⁺), Cobalt (Co²⁺), Copper (Cu²⁺), and Zinc (Zn²⁺).[1][3][4][11][12] The choice of metal ion can influence the binding affinity, specificity, and yield in purification protocols.[1][13] For instance, Ni²⁺ often provides a high yield, while Co²⁺ can offer higher purity.[1]
Quantitative Analysis of Metal Ion Binding
The interaction between Hexa-His peptides and metal ions can be quantified by determining various thermodynamic and kinetic parameters. These values are critical for comparing the binding affinities of different metal ions and for understanding the forces driving the interaction.
| Metal Ion | Peptide/Protein | Technique | Binding Affinity (Kd) | Stoichiometry (n) | Reference |
| Ni²⁺ | (His)₆-tagged protein | Not Specified | 10⁻¹³ M | Not Specified | [14] |
| Zn²⁺ | Peptide A | Circular Dichroism | 200 µM | Not Specified | [15] |
| Zn²⁺ | His-CLY9 | Fluorescence Spectroscopy | Nanomolar range | Not Specified | [8][9] |
| Ni²⁺ | Two His₆-tags | Not Specified | 0.88 µM | Not Specified | [9] |
Note: The binding affinity can be influenced by factors such as pH, buffer composition, and the structural context of the Hexa-His tag within a protein.
Experimental Protocols for Metal Ion Binding Studies
A variety of biophysical techniques can be employed to study the interaction between Hexa-His peptides and metal ions. Each technique provides unique insights into the binding process.
Immobilized Metal Affinity Chromatography (IMAC)
IMAC is the foundational technique that utilizes the Hexa-His tag's affinity for metal ions for protein purification.[1][3][4][5][16]
Protocol for His-tagged Protein Purification using Ni-NTA Resin:
-
Resin Preparation:
-
Protein Loading:
-
Prepare a cleared cell lysate containing the His-tagged protein in the binding buffer.
-
Load the lysate onto the equilibrated Ni-NTA column.[2] Allow the lysate to pass through the column at a slow flow rate to ensure efficient binding of the His-tagged protein to the resin.
-
-
Washing:
-
Wash the column with several column volumes of wash buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 20-40 mM imidazole, pH 8.0) to remove unbound and weakly bound proteins. The imidazole concentration in the wash buffer can be optimized to maximize purity.
-
-
Elution:
-
Elute the bound His-tagged protein from the column using an elution buffer containing a high concentration of imidazole (e.g., 50 mM Tris-HCl, 300 mM NaCl, 250-500 mM imidazole, pH 8.0).[1][2] Imidazole competes with the His-tag for binding to the Ni²⁺ ions, thus displacing the protein from the resin.[1]
-
Alternatively, elution can be achieved by lowering the pH, which protonates the histidine residues and disrupts their coordination with the metal ion.[1]
-
-
Analysis:
-
Analyze the collected fractions by SDS-PAGE to confirm the purity of the eluted protein.[2]
-
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique for directly measuring the heat changes associated with a binding event, allowing for the determination of binding affinity (Kₐ), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n) in a single experiment.[18][19][20]
Protocol for ITC Analysis of Metal-His Peptide Binding:
-
Sample Preparation:
-
Prepare a solution of the Hexa-His peptide (in the sample cell) and a solution of the metal ion (in the syringe) in the same, well-matched buffer.[19] Mismatched buffers can lead to large heats of dilution, obscuring the binding signal.[19]
-
Degas both solutions to prevent the formation of air bubbles during the experiment.[19]
-
-
Instrument Setup:
-
Set the experimental temperature.
-
Inject small aliquots of the metal ion solution into the peptide solution at regular intervals.
-
-
Data Acquisition:
-
The instrument measures the heat released or absorbed after each injection. This is plotted as a function of the molar ratio of the reactants.
-
-
Data Analysis:
-
Fit the resulting binding isotherm to a suitable binding model to extract the thermodynamic parameters. It is crucial to account for the heat of dilution by performing a control experiment where the metal ion is injected into the buffer alone.
-
The buffer choice is critical, as some buffers can interact with metal ions.[21][22] The protonation state of histidine is pH-dependent, which will also affect the binding thermodynamics.[22]
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique for real-time monitoring of biomolecular interactions.[23] It can be used to determine the kinetics (association and dissociation rate constants, kₐ and kₑ) and affinity (Kₑ) of metal ion binding to an immobilized His-tagged protein.
Protocol for SPR Analysis of Metal-His Peptide Binding:
-
Sensor Chip Preparation:
-
Ligand Immobilization:
-
Analyte Injection:
-
Inject a series of concentrations of the metal ion solution (as the analyte) over the immobilized protein surface.
-
Monitor the change in the SPR signal in real-time, which corresponds to the binding of the metal ion to the protein.
-
-
Data Analysis:
-
Fit the resulting sensorgrams to a suitable kinetic model to determine the association and dissociation rate constants. The equilibrium dissociation constant (Kₑ) can be calculated from the ratio of these rates (kₑ/kₐ).
-
Fluorescence Spectroscopy
Fluorescence spectroscopy can be used to monitor changes in the intrinsic fluorescence of a protein (e.g., from tryptophan or tyrosine residues) or the fluorescence of an extrinsic probe upon metal ion binding.
Protocol for Fluorescence Titration:
-
Sample Preparation:
-
Prepare a solution of the His-tagged protein at a fixed concentration.
-
-
Titration:
-
Incrementally add small aliquots of a concentrated metal ion solution to the protein solution.
-
-
Fluorescence Measurement:
-
After each addition, record the fluorescence emission spectrum of the sample. The excitation wavelength should be chosen to selectively excite the fluorophore of interest.
-
-
Data Analysis:
-
Plot the change in fluorescence intensity at a specific wavelength as a function of the metal ion concentration.
-
Fit the resulting binding curve to an appropriate equation to determine the dissociation constant (Kₑ).
-
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is used to study the secondary and tertiary structure of proteins.[25] Metal ion binding can induce conformational changes in a Hexa-His peptide or a His-tagged protein, which can be detected by CD.
Protocol for CD Analysis of Metal-Induced Conformational Changes:
-
Sample Preparation:
-
Prepare a solution of the Hexa-His peptide or protein in a suitable buffer.
-
-
CD Measurement:
-
Record the far-UV CD spectrum (typically 190-260 nm) of the peptide in the absence of the metal ion to determine its initial secondary structure.
-
Add the metal ion to the sample and record the CD spectrum again.
-
-
Data Analysis:
-
Compare the CD spectra before and after the addition of the metal ion. A change in the spectrum indicates a conformational change upon binding.
-
By titrating the peptide with the metal ion and monitoring the change in the CD signal at a specific wavelength, a binding constant can be determined.[15]
-
Visualizing Key Concepts and Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate the fundamental processes and relationships in Hexa-His metal ion binding studies.
Caption: Workflow of Immobilized Metal Affinity Chromatography (IMAC).
Caption: Coordination of a metal ion by a Hexa-His peptide.
Caption: Experimental workflow for Isothermal Titration Calorimetry (ITC).
Conclusion
The Hexa-His peptide is a versatile tool not only for protein purification but also for fundamental studies of metal-protein interactions. By employing a combination of biophysical techniques such as IMAC, ITC, SPR, fluorescence spectroscopy, and CD spectroscopy, researchers can gain a detailed understanding of the thermodynamics, kinetics, and structural consequences of metal ion binding. This knowledge is invaluable for optimizing experimental protocols and for advancing our understanding of the roles of metal ions in biological processes.
References
- 1. bio-rad.com [bio-rad.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. His-tagged Proteins–Production and Purification | Thermo Fisher Scientific - US [thermofisher.com]
- 4. [16] Purification of Proteins Using Polyhistidine Affinity Tags - PMC [pmc.ncbi.nlm.nih.gov]
- 5. IMAC (Immobilized Metal Affinity Chromatography) for his-tag protein purification – The Bumbling Biochemist [thebumblingbiochemist.com]
- 6. glpbio.com [glpbio.com]
- 7. genscript.com [genscript.com]
- 8. His-tags as Zn(II) binding motifs in a protein-based fluorescent sensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. research.tue.nl [research.tue.nl]
- 11. DFT Study on the His-Tag Binding Affinity of Metal Ions in Modeled Hexacationic Metal Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. research.itu.edu.tr [research.itu.edu.tr]
- 13. DFT Study on the His-Tag Binding Affinity of Metal Ions in Modeled Hexacationic Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Site-specific Fluorescent Labeling of Poly-histidine Sequences Using a Metal-chelating Cysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Factors influencing the catalytic activity of metal-dependent histidine-rich peptides: sequence, conformation, stereochemistry, self-assembly or their ... - Molecular Systems Design & Engineering (RSC Publishing) DOI:10.1039/D3ME00117B [pubs.rsc.org]
- 16. Purification of Polyhistidine-Tagged Proteins by Immobilized Metal Affinity Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. iba-lifesciences.com [iba-lifesciences.com]
- 18. The Thermodynamics of Proteins Interactions with Essential First Raw Transition Metals - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 20. Isothermal titration calorimetry - Wikipedia [en.wikipedia.org]
- 21. Isothermal Titration Calorimetry Measurements of Metal Ions Binding to Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Comparative assessment of different histidine-tags for immobilization of protein onto surface plasmon resonance sensorchips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Evaluation of the metal binding properties of the histidine-rich antimicrobial peptides histatin 3 and 5 by electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
On-Column Refolding of His-Tagged Proteins: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Recombinant proteins overexpressed in bacterial systems, such as E. coli, frequently accumulate as insoluble and non-functional aggregates known as inclusion bodies.[1][2] To obtain biologically active proteins, these inclusion bodies must be solubilized using denaturing agents and subsequently refolded into their native conformation. On-column refolding is a powerful technique that combines protein purification and refolding into a single chromatographic step, offering several advantages over traditional dilution or dialysis methods.[1][3][4] By immobilizing the denatured His-tagged protein on an Immobilized Metal Affinity Chromatography (IMAC) resin, intermolecular interactions that lead to aggregation are minimized, thereby promoting correct folding.[2][3] This method is efficient, scalable, and often results in higher yields of soluble, active protein.[1][5]
This application note provides a detailed, step-by-step protocol for the on-column refolding of His-tagged proteins expressed as inclusion bodies in E. coli.
Principle of On-Column Refolding
The fundamental principle of on-column refolding involves the binding of the denatured and unfolded His-tagged protein to a Ni-NTA (or other suitable metal-chelate) affinity resin. Once the protein is bound, the denaturant is gradually removed and replaced with a refolding buffer, allowing the protein to refold while still immobilized on the column. This spatial separation of individual protein molecules on the solid support prevents aggregation, a common issue in bulk refolding methods.[3] Following the refolding process, the correctly folded protein is eluted from the column.
Experimental Protocols
Materials and Buffers
-
Lysis Buffer: 50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole, pH 8.0
-
Inclusion Body Solubilization Buffer (Binding Buffer): 50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole, 6 M Guanidine Hydrochloride (GdnHCl) or 8 M Urea, pH 8.0.[6][7] Note: If the His-tag is inaccessible, purification under denaturing conditions is necessary.[8][9]
-
Wash Buffer: Same as Binding Buffer.
-
Refolding Buffer: 50 mM Tris-HCl, 300 mM NaCl, 20 mM imidazole, pH 8.0. This buffer can be supplemented with additives to enhance refolding, such as:
-
L-Arginine (0.4 M) to suppress aggregation.[10]
-
Glycerol (5-10%) to increase viscosity and stabilize the protein.[10]
-
Redox shuffling agents (e.g., 5 mM reduced glutathione (B108866) (GSH) and 0.5 mM oxidized glutathione (GSSG)) for proteins with disulfide bonds.[11][12]
-
-
Elution Buffer: 50 mM Tris-HCl, 300 mM NaCl, 250-500 mM imidazole, pH 8.0.[1]
-
IMAC Column: Pre-packed Ni-NTA column (e.g., HisTrap™ FF).[6]
Step-by-Step Protocol
1. Inclusion Body Preparation and Solubilization:
-
Harvest the bacterial cells expressing the His-tagged protein by centrifugation.
-
Resuspend the cell pellet in Lysis Buffer and lyse the cells using sonication or high-pressure homogenization.[6][7]
-
Centrifuge the lysate at high speed (e.g., 12,000 x g) for 30 minutes at 4°C to pellet the inclusion bodies.
-
Wash the inclusion body pellet with a buffer containing a mild detergent (e.g., 1% Triton X-100) and/or low concentrations of denaturant (e.g., 2 M Urea) to remove contaminating proteins and lipids.[6][7]
-
Centrifuge again to collect the washed inclusion bodies.
-
Solubilize the inclusion bodies in Binding Buffer (containing 6 M GdnHCl or 8 M Urea) by gentle stirring for 1-2 hours at room temperature.[6]
-
Clarify the solubilized protein solution by centrifugation at high speed to remove any remaining insoluble material.[6]
2. On-Column Protein Binding and Washing:
-
Equilibrate the IMAC column with 5-10 column volumes (CV) of Binding Buffer.
-
Load the clarified, solubilized protein onto the column.
-
Wash the column with 10 CV of Binding Buffer to remove any unbound proteins.
3. On-Column Refolding:
-
To initiate refolding, a linear gradient from Binding Buffer to Refolding Buffer is applied. A shallow gradient over a large volume (e.g., 20-50 CV) is often crucial for efficient refolding.[13] A slow flow rate (e.g., 0.2-0.5 mL/min for a 1 mL column) should be used.[13]
-
Alternatively, a stepwise gradient can be employed, where the column is washed with buffers containing decreasing concentrations of the denaturant.[10]
-
After the gradient, wash the column with an additional 5-10 CV of Refolding Buffer to ensure complete removal of the denaturant.
4. Elution of the Refolded Protein:
-
Elute the refolded His-tagged protein from the column using Elution Buffer. This can be done with a step gradient or a linear gradient of imidazole.
-
Collect fractions and analyze them by SDS-PAGE to determine the purity and yield of the refolded protein.
5. Post-Elution Analysis:
-
The biological activity of the refolded protein should be assessed using a relevant functional assay.
-
Further purification steps, such as size-exclusion chromatography, may be necessary to remove any remaining aggregates and to place the protein in a final storage buffer.[1]
Data Presentation
The success of on-column refolding can vary significantly depending on the protein and the specific refolding conditions. The following table summarizes representative quantitative data from various studies.
| Protein Target | Refolding Method | Refolding Yield (%) | Purity (%) | Reference |
| Green Fluorescent Protein (GFP) | Artificial Chaperone-Assisted IMAC | 80 | 99 | [14] |
| Various BSGC Targets (7 out of 10) | Detergent/Cyclodextrin-Assisted On-Column | 30-100 | N/A | [1] |
| Organophosphorus Hydrolase | On-Column (Urea Gradient) | 12 | N/A | [12] |
| α-hemolysin | On-Column Refolding | N/A | High | [2] |
| Chemokines (e.g., SDF-1α) | On-Column Refolding and Oxidation | High | High | [5] |
N/A: Data not available in the cited source.
Mandatory Visualization
Caption: Workflow for on-column refolding of His-tagged proteins.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Protein does not bind to the column | His-tag is inaccessible or "hidden" within the misfolded protein structure. | Purify under denaturing conditions as described in the protocol.[8][9] Consider re-cloning with the His-tag at the other terminus or adding a flexible linker.[8][9] |
| Buffer components are interfering with binding (e.g., EDTA, DTT). | Ensure buffers are free of chelating and strong reducing agents. | |
| Low refolding yield | Aggregation occurs during the refolding step. | Optimize the refolding gradient to be slower and more shallow.[13] Add aggregation suppressors like L-Arginine to the refolding buffer.[10] |
| Protein precipitates on the column. | Decrease the protein concentration loaded onto the column. Optimize the pH of the refolding buffer. | |
| Eluted protein is inactive | The protein has misfolded. | Screen different refolding buffer additives (e.g., detergents, co-factors).[11] Optimize the temperature of the refolding process (typically performed at 4°C). |
| Disulfide bonds have not formed correctly. | Add redox shuffling agents (GSH/GSSG) to the refolding buffer.[11][12] |
Conclusion
On-column refolding is a highly effective and efficient method for the purification and renaturation of His-tagged proteins from inclusion bodies. By following the detailed protocol and considering the troubleshooting guidelines provided, researchers can significantly improve the yield and biological activity of their recombinant proteins, thereby accelerating research and development efforts in various scientific and therapeutic areas.
References
- 1. ipo.lbl.gov [ipo.lbl.gov]
- 2. bio-rad.com [bio-rad.com]
- 3. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 4. marvelgent.com [marvelgent.com]
- 5. On-column refolding of recombinant chemokines for NMR studies and biological assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Performing a Purification and On-column Refolding of an Insoluble Histidine-tagged Protein [sigmaaldrich.com]
- 7. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. When your his-tagged constructs don’t bind—troubleshooting your protein purification woes [takarabio.com]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. bitesizebio.com [bitesizebio.com]
- 12. biotechrep.ir [biotechrep.ir]
- 13. researchgate.net [researchgate.net]
- 14. Refolding and purification of histidine-tagged protein by artificial chaperone-assisted metal affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Hexa-His TFA in Pull-Down Assays to Identify Protein-Protein Interactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of protein-protein interactions (PPIs) is fundamental to understanding cellular processes in both healthy and diseased states. Identifying these interactions is crucial for elucidating signaling pathways, understanding disease mechanisms, and discovering novel therapeutic targets. The pull-down assay is a powerful in vitro technique used to detect and validate PPIs. This method utilizes a "bait" protein to capture its interacting partners, or "prey," from a complex mixture such as a cell lysate.
The Hexa-histidine tag (Hexa-His or 6xHis) is one of the most widely used affinity tags for protein purification and interaction studies.[1][2] Its small size (approximately 0.84 kDa) minimizes interference with protein structure and function.[3][4] The tag consists of six consecutive histidine residues that exhibit a strong affinity for immobilized divalent metal ions, such as nickel (Ni²⁺) or cobalt (Co²⁺), a principle known as Immobilized Metal Affinity Chromatography (IMAC).[5][6] Trifluoroacetic acid (TFA) is often used in the synthesis and purification of the His-tagged peptide itself, but for pull-down assays, the tag is an integral part of the recombinant bait protein.
These application notes provide a comprehensive guide to utilizing Hexa-His tagged proteins in pull-down assays to identify and characterize protein-protein interactions.
Principle of Hexa-His Pull-Down Assay
The Hexa-His pull-down assay is based on the specific interaction between the His-tagged bait protein and a resin containing chelated metal ions. The bait protein is first captured and immobilized on the resin. Subsequently, a cell lysate or a solution containing potential prey proteins is incubated with the immobilized bait. If a prey protein interacts with the bait, it will be captured by the complex. After a series of washing steps to remove non-specific binders, the entire protein complex (bait and prey) is eluted from the resin. The eluted proteins are then typically analyzed by SDS-PAGE and identified by Western blotting or mass spectrometry.[7]
dot
Caption: Workflow of a Hexa-His pull-down assay.
Data Presentation: Comparison of Affinity Resins
The choice of IMAC resin can significantly impact the purity and yield of the pull-down assay. Nickel-NTA and Cobalt-TALON are the two most common types of resins used.
| Feature | Nickel-NTA (Ni-NTA) | Cobalt-TALON (Co-TALON) | Reference |
| Metal Ion | Nickel (Ni²⁺) | Cobalt (Co²⁺) | [5] |
| Binding Affinity | Higher | Lower | [3][4][8] |
| Specificity | Lower (may result in more non-specific binding) | Higher (generally yields purer protein) | [9][10] |
| Binding Capacity | Higher (e.g., up to 50 mg/mL) | Lower | [4][8][11] |
| Elution Conditions | Higher imidazole (B134444) concentrations or lower pH required | Milder elution conditions (lower imidazole or higher pH) | [9] |
Experimental Protocols
A. Preparation of Cell Lysate (Prey)
-
Cell Culture and Harvest: Grow cells to the desired confluency. For adherent cells, wash twice with ice-cold phosphate-buffered saline (PBS), then scrape the cells in PBS. For suspension cells, pellet the cells by centrifugation.
-
Cell Lysis: Resuspend the cell pellet in ice-cold lysis buffer (e.g., 20 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1% Triton X-100, 1 mM EDTA, supplemented with protease and phosphatase inhibitors). The volume of lysis buffer should be adjusted based on the cell pellet size.
-
Incubation and Sonication: Incubate the cell suspension on ice for 30 minutes with occasional vortexing. To ensure complete lysis and to shear DNA, sonicate the lysate on ice.
-
Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 20 minutes at 4°C to pellet cell debris.
-
Collect Supernatant: Carefully transfer the clear supernatant, which contains the soluble proteins (prey), to a new pre-chilled tube. Determine the protein concentration using a standard protein assay (e.g., BCA or Bradford assay).
B. Hexa-His Pull-Down Assay
-
Resin Preparation: Resuspend the Ni-NTA or Co-TALON resin slurry. Transfer the desired amount of slurry to a microcentrifuge tube.
-
Resin Equilibration: Pellet the resin by centrifugation and discard the supernatant. Wash the resin twice with lysis buffer without inhibitors to equilibrate it.
-
Bait Protein Immobilization: Add the purified Hexa-His tagged bait protein to the equilibrated resin. Incubate with gentle rotation for 1-2 hours at 4°C.
-
Washing Unbound Bait: Pellet the resin, collect the supernatant (unbound fraction) for analysis, and wash the resin three times with wash buffer (lysis buffer with a low concentration of imidazole, e.g., 10-20 mM, to reduce non-specific binding).
-
Incubation with Prey: Add the prepared cell lysate (prey) to the resin with the immobilized bait protein. Incubate with gentle rotation for 2-4 hours or overnight at 4°C.
-
Washing: Pellet the resin by centrifugation. Collect the supernatant (flow-through) for analysis. Wash the resin 3-5 times with wash buffer. With each wash, gently resuspend the resin and then pellet it.
-
Elution: Elute the bait-prey complexes from the resin by adding elution buffer (lysis buffer containing a high concentration of imidazole, e.g., 250-500 mM). Incubate for 10-15 minutes at room temperature with gentle agitation.[12]
-
Collect Eluate: Pellet the resin and carefully collect the supernatant (eluate) containing the bait and its interacting prey proteins.
C. Analysis of Pulled-Down Proteins
-
SDS-PAGE: Prepare samples of the input lysate, flow-through, last wash, and eluate fractions by adding SDS-PAGE loading buffer and boiling for 5-10 minutes. Resolve the proteins on a polyacrylamide gel.
-
Visualization: Stain the gel with Coomassie Brilliant Blue or silver stain to visualize all proteins.
-
Western Blotting: Transfer the separated proteins to a PVDF or nitrocellulose membrane. Probe the membrane with specific primary antibodies against the bait protein (to confirm its presence) and the suspected prey protein.
-
Mass Spectrometry: For the identification of novel interacting proteins, the entire eluate can be subjected to in-gel or in-solution trypsin digestion followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.[13]
Signaling Pathway Investigation Example: The p53 Network
The tumor suppressor protein p53 is a critical regulator of the cell cycle and apoptosis. Its activity is tightly controlled through numerous protein-protein interactions. A Hexa-His pull-down assay can be employed to investigate this network.
dot
Caption: Simplified p53 signaling pathway.
In a hypothetical experiment, a researcher could use Hexa-His tagged p53 as the bait to pull down known interactors like MDM2 or to identify novel binding partners from a cell lysate treated with a DNA damaging agent.
Troubleshooting
| Problem | Possible Cause | Solution | Reference |
| Low yield of bait protein in eluate | Inefficient binding of His-tag to resin. | Ensure the His-tag is accessible. Consider moving the tag to the other terminus of the protein. Use a denaturing agent if the tag is buried. | [13] |
| Elution conditions are too mild. | Increase the imidazole concentration in the elution buffer or decrease the pH. | ||
| High background of non-specific proteins | Insufficient washing. | Increase the number of wash steps or the stringency of the wash buffer (e.g., increase salt or add a low concentration of imidazole). | |
| Hydrophobic interactions. | Add non-ionic detergents (e.g., Tween-20) to the wash and elution buffers. | [14] | |
| No prey protein detected | Weak or transient interaction. | Perform the pull-down at a lower temperature, reduce the number of washes, or cross-link the proteins in the lysate before the pull-down. | [7] |
| Prey protein is not expressed or is at a very low level. | Confirm prey protein expression in the input lysate by Western blot. Increase the amount of lysate used. | [7] | |
| Bait protein is not properly folded or active. | Ensure the bait protein is purified under native conditions if its conformation is critical for the interaction. |
References
- 1. Hisタグタンパク質の産生と精製 | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. Optimizing Purification of Histidine-Tagged Proteins [sigmaaldrich.com]
- 3. "Comparison of Immobilized Metal Affinity Chromatography Ni-NTA and Co-" by Yana Rubiyana, Adi Santoso et al. [scholarhub.ui.ac.id]
- 4. researchgate.net [researchgate.net]
- 5. His-Tag Purification | Bio-Rad [bio-rad.com]
- 6. Pull-Down Assay: A Key Technique for Protein-Protein Interaction Analysis - Creative Proteomics [creative-proteomics.com]
- 7. promegaconnections.com [promegaconnections.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Obtain highest purity with cobalt resin [takarabio.com]
- 10. researchgate.net [researchgate.net]
- 11. iba-lifesciences.com [iba-lifesciences.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Fusion Protein Interaction Analysis Service | Pull-Down and MS | MtoZ Biolabs [mtoz-biolabs.com]
- 14. med.upenn.edu [med.upenn.edu]
Practical Applications of Hexa-His Tags in Vaccine Development: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Hexa-histidine tag (Hexa-His or 6xHis-tag) is a widely utilized affinity tag in recombinant protein production, composed of six consecutive histidine residues. Its primary application lies in the simplified purification of proteins through Immobilized Metal Affinity Chromatography (IMAC). In the realm of vaccine development, particularly for subunit vaccines, the His-tag offers a streamlined approach to antigen production. However, its influence extends beyond purification, impacting antigen delivery, immunogenicity, and the overall design of novel vaccine platforms. These application notes provide a detailed overview of the practical uses of Hexa-His tags in vaccine development, complete with experimental protocols and quantitative data for researchers.
I. Purification of Recombinant Antigens
The most established application of the Hexa-His tag is the efficient purification of recombinant protein antigens from various expression systems, including bacteria, yeast, and mammalian cells.[1] The principle relies on the affinity of the histidine residues for divalent metal ions, most commonly nickel (Ni²⁺) or cobalt (Co²⁺), which are immobilized on a chromatography resin.[2][3]
Quantitative Data on His-Tag Purification
The efficiency of His-tag purification can be influenced by the expression system and the nature of the target protein. While His-tags generally provide good yields, purity can vary.
| Parameter | His-Tag Purification (from E. coli) | Other Affinity Tags (e.g., GST, MBP) | No Tag (Multi-step chromatography) | Reference |
| Typical Yield | High | Variable (often lower) | Lower | [4][5] |
| Purity (single step) | Moderate to High | High | Low | [4][5] |
| Cost of Resin | Low to Moderate | Moderate to High | Variable | [4] |
| Binding Capacity | High | Variable | N/A | [4] |
Experimental Protocol: IMAC Purification of a His-Tagged Viral Antigen
This protocol outlines the purification of a Hexa-His-tagged viral surface protein expressed in E. coli under native conditions.
Materials:
-
E. coli cell paste expressing the His-tagged antigen
-
Lysis Buffer: 50 mM sodium phosphate, 300 mM NaCl, 10 mM imidazole (B134444), pH 8.0[6]
-
Wash Buffer: 50 mM sodium phosphate, 300 mM NaCl, 20 mM imidazole, pH 8.0[6]
-
Elution Buffer: 50 mM sodium phosphate, 300 mM NaCl, 250 mM imidazole, pH 8.0[6]
-
Ni-NTA Agarose resin (e.g., from Qiagen, Thermo Fisher Scientific)
-
Lysozyme (B549824), DNase I
-
Protease inhibitor cocktail (EDTA-free)
-
Chromatography column
Procedure:
-
Cell Lysis:
-
Resuspend the E. coli cell paste in ice-cold Lysis Buffer (5 mL per gram of wet cell paste).
-
Add lysozyme to a final concentration of 1 mg/mL and a protease inhibitor cocktail.
-
Incubate on ice for 30 minutes.
-
Sonicate the cell suspension on ice to complete lysis.
-
Add DNase I to a final concentration of 10 µg/mL and incubate on ice for 15 minutes to reduce viscosity.
-
Clarify the lysate by centrifugation at >12,000 x g for 30 minutes at 4°C. Collect the supernatant.
-
-
Column Preparation and Binding:
-
Equilibrate the Ni-NTA resin in a chromatography column with 5-10 column volumes of Lysis Buffer.
-
Load the clarified lysate onto the column.
-
-
Washing:
-
Wash the column with 10-20 column volumes of Wash Buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the His-tagged antigen with 5-10 column volumes of Elution Buffer. Collect fractions.
-
-
Analysis:
-
Analyze the collected fractions by SDS-PAGE to assess purity and identify fractions containing the target protein.
-
Pool the fractions with the purified protein.
-
-
Buffer Exchange:
-
If necessary, remove the imidazole and exchange the buffer to a suitable storage buffer (e.g., PBS) using dialysis or a desalting column.
-
II. Impact on Antigen Immunogenicity
The presence of a Hexa-His tag can influence the immunogenicity of the target antigen. This effect can be either beneficial or detrimental and often depends on the specific antigen and the location of the tag (N-terminus vs. C-terminus).[7][8]
Quantitative Comparison of N- vs. C-Terminal His-Tags
Studies have shown that the position of the His-tag can significantly impact the resulting antibody response.
| Antigen | Tag Position | Adjuvant | Antibody Titer (Endpoint Titer) | Conclusion | Reference |
| OspC (Lyme Disease) | N-terminal | Alum | ~1:12,800 | N-terminal tag induced a significantly stronger antibody response. | [8] |
| OspC (Lyme Disease) | C-terminal | Alum | ~1:1,600 | C-terminal tag was a much poorer immunogen. | [8] |
| SARS-CoV-2 RBD | C-terminal | None | 1:2.4 (Day 21 post-prime) | His-tag significantly impaired immunogenicity. | [7] |
| SARS-CoV-2 RBD | Tag-free | None | 1:1418 (Day 21 post-prime) | Tag-free antigen induced a more rapid and robust antibody response. | [7] |
Experimental Protocol: Assessing Antigen-Specific Antibody Titers by ELISA
This protocol is for determining the titer of antibodies specific to the vaccine antigen in the sera of immunized animals.
Materials:
-
Purified recombinant antigen (with and without His-tag, or with N- and C-terminal tags)
-
Sera from immunized and control animals
-
96-well ELISA plates
-
Coating Buffer: 0.1 M carbonate-bicarbonate, pH 9.6
-
Wash Buffer: PBS with 0.05% Tween 20 (PBST)
-
Blocking Buffer: 5% non-fat dry milk in PBST
-
HRP-conjugated secondary antibody (e.g., anti-mouse IgG-HRP)
-
TMB substrate solution
-
Stop Solution: 2 N H₂SO₄
-
Plate reader
Procedure:
-
Coating:
-
Coat the wells of a 96-well plate with 100 µL of the purified antigen at a concentration of 1-10 µg/mL in Coating Buffer.
-
Incubate overnight at 4°C.
-
-
Washing and Blocking:
-
Wash the plate three times with Wash Buffer.
-
Block the wells with 200 µL of Blocking Buffer for 1-2 hours at room temperature.
-
-
Sample Incubation:
-
Wash the plate three times with Wash Buffer.
-
Prepare serial dilutions of the mouse sera in Blocking Buffer.
-
Add 100 µL of the diluted sera to the wells and incubate for 2 hours at room temperature.
-
-
Secondary Antibody Incubation:
-
Wash the plate three times with Wash Buffer.
-
Add 100 µL of the HRP-conjugated secondary antibody, diluted in Blocking Buffer according to the manufacturer's instructions.
-
Incubate for 1 hour at room temperature.
-
-
Detection:
-
Wash the plate five times with Wash Buffer.
-
Add 100 µL of TMB substrate solution to each well and incubate in the dark until a color develops (5-30 minutes).
-
Stop the reaction by adding 50 µL of Stop Solution.
-
-
Data Analysis:
-
Read the absorbance at 450 nm using a plate reader.
-
The antibody titer is typically defined as the reciprocal of the highest serum dilution that gives an absorbance value significantly above the background.
-
III. Vaccine Delivery Systems
Hexa-His tags provide a convenient method for the non-covalent attachment of antigens to various vaccine delivery systems, such as liposomes and nanoparticles.[1][9] This is often achieved by incorporating lipids or polymers functionalized with Ni-NTA into the delivery vehicle.
Quantitative Data on His-Tagged Antigen Delivery
The use of Ni-NTA functionalized delivery systems can enhance the immune response compared to traditional adjuvants.
| Vaccine Formulation | Antigen Dose (µg) | Adjuvant/Carrier | IgG Titer (Arbitrary Units) | IgG2a/IgG1 Ratio | Reference |
| His-Gag p41 | 1 | Aluminum Hydroxide | ~1.0 x 10⁵ | ~0.5 | [1] |
| His-Gag p41-Ni-NCs | 1 | Ni-Nanocapsules | ~2.5 x 10⁵ | ~1.2 | [1] |
| His-Gag p41-Ni-NCs | 0.5 | Ni-Nanocapsules | ~1.5 x 10⁵ | ~1.0 | [1] |
Experimental Protocol: Conjugation of a His-Tagged Antigen to Ni-NTA Liposomes
This protocol describes the preparation of liposomes containing a Ni-NTA-functionalized lipid for the attachment of a His-tagged antigen.
Materials:
-
Phospholipids (B1166683) (e.g., DSPC, Cholesterol)
-
Ni-NTA functionalized lipid (e.g., DGS-NTA-Ni)
-
His-tagged antigen
-
Hydration Buffer (e.g., PBS)
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Hydration:
-
Dissolve the phospholipids and Ni-NTA lipid in chloroform in a round-bottom flask.
-
Evaporate the solvent to form a thin lipid film on the wall of the flask.
-
Hydrate the lipid film with Hydration Buffer by vortexing to form multilamellar vesicles.
-
-
Extrusion:
-
Extrude the liposome (B1194612) suspension through polycarbonate membranes of a defined pore size (e.g., 100 nm) to create unilamellar vesicles of a uniform size.
-
-
Antigen Conjugation:
-
Incubate the prepared Ni-NTA liposomes with the His-tagged antigen at a specific molar ratio (to be optimized) for 1-2 hours at room temperature with gentle mixing.
-
-
Purification and Characterization:
-
Remove unbound antigen by size exclusion chromatography or ultracentrifugation.
-
Characterize the resulting proteoliposomes for size, zeta potential, and protein conjugation efficiency.
-
IV. Cellular Immune Response Assessment
Understanding the type of T-cell response (e.g., Th1 vs. Th2) is crucial for vaccine development. Intracellular cytokine staining (ICS) followed by flow cytometry is a powerful technique to analyze the cytokine profile of antigen-specific T cells.[10][11][12][13][14]
Cytokine Profiling Data
Different vaccine formulations can induce distinct cytokine profiles.
| Vaccine Formulation | Stimulating Antigen | Key Cytokines Upregulated | Implied T-cell Response | Reference |
| AdV1 + S-His + N-His | Adenovirus + His-tagged S & N proteins | IL-10, IL-12p70, IL-8, IFN-γ | Mixed Th1/Th2 with inflammatory component | [15] |
| His-Gag p41-Ni-NCs | His-tagged Gag p41 | Higher IgG2a/IgG1 ratio | Skewed towards Th1 | [1] |
Experimental Protocol: Intracellular Cytokine Staining for T-Cell Responses
This protocol outlines the general steps for stimulating splenocytes from immunized mice with the target antigen and staining for intracellular cytokines.
Materials:
-
Splenocytes from immunized and control mice
-
RPMI 1640 medium with 10% FBS
-
His-tagged antigen
-
Brefeldin A (protein transport inhibitor)
-
Anti-CD16/32 (Fc block)
-
Fluorescently-conjugated antibodies for surface markers (e.g., anti-CD3, anti-CD4, anti-CD8)
-
Fixation/Permeabilization buffer
-
Fluorescently-conjugated antibodies for intracellular cytokines (e.g., anti-IFN-γ, anti-IL-4, anti-TNF-α)
-
Flow cytometer
Procedure:
-
Cell Stimulation:
-
Plate splenocytes in a 96-well plate.
-
Stimulate the cells with the His-tagged antigen (e.g., 5-10 µg/mL) for 6 hours at 37°C. Include positive (e.g., PMA/Ionomycin) and negative controls.
-
Add Brefeldin A for the last 4-5 hours of incubation to block cytokine secretion.
-
-
Surface Staining:
-
Wash the cells and block Fc receptors with anti-CD16/32.
-
Stain for surface markers (e.g., CD3, CD4, CD8) by incubating with the corresponding fluorescently-labeled antibodies.
-
-
Fixation and Permeabilization:
-
Wash the cells and fix and permeabilize them using a commercial fixation/permeabilization kit according to the manufacturer's instructions.
-
-
Intracellular Staining:
-
Stain for intracellular cytokines by incubating the permeabilized cells with fluorescently-labeled anti-cytokine antibodies.
-
-
Flow Cytometry Analysis:
-
Wash the cells and acquire the data on a flow cytometer.
-
Analyze the data to determine the percentage of CD4⁺ and CD8⁺ T cells producing specific cytokines in response to the antigen.
-
V. Visualizations
Signaling Pathway: Innate Immune Recognition of a Recombinant Protein Vaccine
This diagram illustrates a simplified signaling pathway following the recognition of a recombinant protein antigen by a Toll-like receptor (TLR) on an antigen-presenting cell (APC).
Experimental Workflow: Development of a His-Tagged Subunit Vaccine
This workflow outlines the key stages in the development of a subunit vaccine using a His-tagged antigen, from initial design to preclinical evaluation.
Conclusion
Hexa-His tags are a valuable tool in vaccine development, extending far beyond their initial application in protein purification. They facilitate the efficient production of recombinant antigens and enable novel strategies for vaccine delivery and formulation. However, the potential impact of the His-tag on antigen immunogenicity necessitates careful consideration and empirical testing, including the evaluation of both N- and C-terminal tagging strategies. The protocols and data presented here provide a framework for researchers to effectively utilize Hexa-His tags in the design and preclinical evaluation of next-generation subunit vaccines.
References
- 1. Lipid Nanocapsule as Vaccine Carriers for His-Tagged Proteins: Evaluation of Antigen-Specific Immune Responses to HIV I His-Gag p41 and Systemic Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Bacterial Protein Toll-Like-Receptor Agonists: A Novel Perspective on Vaccine Adjuvants [frontiersin.org]
- 3. bio-rad.com [bio-rad.com]
- 4. researchgate.net [researchgate.net]
- 5. pure.psu.edu [pure.psu.edu]
- 6. neb.com [neb.com]
- 7. Tag-Free SARS-CoV-2 Receptor Binding Domain (RBD), but Not C-Terminal Tagged SARS-CoV-2 RBD, Induces a Rapid and Potent Neutralizing Antibody Response - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Position of His-Tag in Recombinant OspC and Application of Various Adjuvants Affects the Intensity and Quality of Specific Antibody Response after Immunization of Experimental Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kinetics of Histidine-Tagged Protein Association to Nickel-Decorated Liposome Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Intracellular Cytokine Staining Protocol [anilocus.com]
- 11. medrxiv.org [medrxiv.org]
- 12. escholarship.org [escholarship.org]
- 13. lerner.ccf.org [lerner.ccf.org]
- 14. academic.oup.com [academic.oup.com]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Removal of TFA from Lyophilized Hexa-His Peptides
This technical support center is designed to assist researchers, scientists, and drug development professionals in effectively removing trifluoroacetic acid (TFA) from lyophilized Hexa-His peptides. TFA is a common counterion remaining from peptide synthesis and purification that can interfere with biological assays.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to remove TFA from my Hexa-His peptide?
A1: Trifluoroacetic acid (TFA) is a strong acid used during solid-phase peptide synthesis and reverse-phase HPLC purification.[1] While lyophilization removes unbound TFA, it can remain as a counterion, ion-paired with positively charged residues on the peptide.[2] The presence of residual TFA can be problematic for several reasons:
-
Cellular Toxicity: TFA can be toxic to cells in culture, even at nanomolar concentrations, potentially affecting cell viability, proliferation, and signaling pathways, leading to misleading experimental results.[1]
-
Alteration of Peptide Structure and Function: TFA can bind to the peptide, particularly to positively charged residues like the histidine residues in a Hexa-His tag, altering the peptide's secondary structure, solubility, and aggregation properties.[1] This can impact its biological activity and binding affinity.
-
Interference with Assays: TFA can interfere with certain assays. For example, its strong absorbance at ~1673 cm⁻¹ can interfere with secondary structure determination by infrared spectroscopy. It can also lower the pH of a peptide solution, affecting pH-sensitive assays.[1]
-
In Vivo Applications: For peptides intended for in vivo studies or as active pharmaceutical ingredients (APIs), regulatory guidelines often mandate very low levels of TFA (<1%) due to potential toxicity.[1]
Q2: Are Hexa-His peptides more susceptible to TFA binding?
A2: Yes, peptides containing a Hexa-His tag are more likely to retain TFA. Histidine is a basic amino acid, and at neutral or acidic pH, its imidazole (B134444) side chain is protonated and positively charged. The six consecutive histidine residues in a Hexa-His tag create a localized region of high positive charge, which strongly attracts the negatively charged trifluoroacetate (B77799) counterions.[1][3] This tight binding can make TFA removal more challenging compared to peptides lacking such poly-cationic sequences.
Q3: What are the primary methods for removing TFA from a lyophilized Hexa-His peptide?
A3: The three most common and effective methods for TFA removal are:
-
TFA/HCl Exchange by Lyophilization: This is a widely used and straightforward method that involves dissolving the peptide in a dilute solution of a stronger acid, typically hydrochloric acid (HCl), followed by lyophilization. The chloride ion (Cl⁻) displaces the trifluoroacetate ion (TFA⁻), and the volatile TFA is removed during the freeze-drying process. This cycle is often repeated to ensure complete removal.[4][2]
-
Ion-Exchange Chromatography (IEX): This method separates molecules based on their net charge. The peptide solution is passed through an anion-exchange resin. The positively charged Hexa-His peptide flows through or binds weakly (depending on the buffer pH), while the negatively charged TFA ions are captured by the resin. Alternatively, a cation-exchange resin can be used to bind the peptide, allowing the TFA to be washed away, followed by elution of the peptide with a different salt.[4]
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with a TFA-Free Mobile Phase: The peptide is re-purified using RP-HPLC but with a mobile phase containing a more biologically compatible acid, such as acetic acid or formic acid. As the peptide moves through the column, the TFA counterions are exchanged for the acetate (B1210297) or formate (B1220265) ions present in the mobile phase.[5]
Q4: How can I determine the amount of residual TFA in my peptide sample?
A4: Several analytical techniques can be used to quantify residual TFA, including:
-
Ion Chromatography: A sensitive and common method for quantifying various anions, including TFA.[6]
-
¹⁹F-NMR (Fluorine-19 Nuclear Magnetic Resonance): A very specific and quantitative method for TFA determination.[7][8]
-
HPLC with Evaporative Light Scattering Detection (HPLC-ELSD): This technique can also be used to quantify non-volatile substances like TFA.[7]
Troubleshooting Guide
This guide addresses common issues encountered during the removal of TFA from Hexa-His peptides.
| Issue | Possible Cause | Troubleshooting Steps |
| Low Peptide Recovery | Peptide precipitation during solvent exchange: The solubility of the peptide may change with the new counterion. | • Ensure the peptide is fully dissolved before each lyophilization step.• If using ion-exchange, optimize the pH of the buffers to maintain peptide solubility.• For RP-HPLC, ensure the peptide is soluble in the new mobile phase. |
| Adsorption to labware: Peptides can stick to plastic and glass surfaces. | • Use low-protein-binding microcentrifuge tubes and pipette tips.• Pre-rinsing surfaces with a solution of the new buffer might help. | |
| Multiple transfer steps: Each transfer of the peptide solution can result in some loss. | • Minimize the number of times the peptide solution is transferred between containers. | |
| Loss during lyophilization: Very fine, fluffy peptide powder can be aspirated into the lyophilizer. | • Ensure a proper vacuum is achieved and that the sample is completely frozen before starting the lyophilizer.• Use appropriate filters on the lyophilization flasks. | |
| Incomplete TFA Removal | Insufficient exchange cycles (TFA/HCl method): One or two cycles may not be enough for complete removal, especially with a Hexa-His tag. | • Increase the number of dissolution and lyophilization cycles to at least three.[2]• Quantify TFA levels after each cycle to determine the optimal number of cycles for your specific peptide. |
| Inefficient ion-exchange: The capacity of the ion-exchange resin may be insufficient, or the binding/elution conditions may not be optimal. | • Use a sufficient excess of ion-exchange resin (at least 10-fold molar excess of binding sites to peptide).• Ensure the resin is properly equilibrated with the appropriate buffer.• Optimize the pH and salt concentration of the buffers to ensure efficient binding and elution. | |
| TFA contamination: Solvents or labware may be contaminated with TFA. | • Use fresh, high-purity solvents for all steps.• Thoroughly clean all glassware and use new plasticware. | |
| Altered Peptide Activity | Residual TFA: Even small amounts of remaining TFA can affect biological assays. | • Quantify the final TFA concentration to ensure it is below the tolerance level for your specific assay.• If necessary, perform additional TFA removal steps. |
| Effect of the new counterion: The new counterion (e.g., chloride or acetate) may have its own effects on your assay. | • Run a control experiment with the new buffer (containing the new counterion but without the peptide) to assess its impact. | |
| Peptide degradation: The pH or other conditions of the TFA removal process may have damaged the peptide. | • Analyze the integrity of your peptide post-exchange using techniques like mass spectrometry and HPLC to check for degradation or modification. |
Quantitative Data Comparison of TFA Removal Methods
The following table provides a general comparison of the common TFA removal methods. The actual efficiency and recovery will vary depending on the specific Hexa-His peptide sequence, its hydrophobicity, and the precise experimental conditions.
| Method | TFA Removal Efficiency | Peptide Recovery | Considerations |
| TFA/HCl Exchange (3 cycles) | >95% | High (>90%) | Simple and effective for most peptides. May require multiple cycles. |
| Ion-Exchange Chromatography | >95% | Variable (70-95%) | Can be highly effective but requires more optimization of buffers and resin choice. Potential for lower recovery due to non-specific binding. |
| RP-HPLC with Acetic Acid | Variable (80-99%) | Variable (60-90%) | Good for simultaneous purification and TFA removal. Recovery can be lower, especially for hydrophilic peptides. |
Experimental Protocols
Protocol 1: TFA/HCl Exchange by Lyophilization
This is a robust and widely adopted method for exchanging TFA for chloride ions.[2]
-
Dissolution: Dissolve the lyophilized Hexa-His peptide in 100 mM hydrochloric acid (HCl) to a concentration of 1-2 mg/mL. Ensure the peptide is completely dissolved.
-
Incubation: Let the solution stand at room temperature for approximately 1 minute.
-
Freezing: Flash-freeze the peptide solution, preferably in liquid nitrogen, to ensure a fine, fluffy solid.
-
Lyophilization: Lyophilize the frozen sample overnight or until all the solvent is removed.
-
Repeat: Repeat steps 1-4 at least two more times to ensure thorough TFA removal. For Hexa-His peptides, three cycles are recommended as a starting point.
-
Final Reconstitution: After the final lyophilization, reconstitute the peptide hydrochloride salt in the desired buffer for your experiment.
Protocol 2: TFA/Acetate Exchange using Anion-Exchange Chromatography
This method is effective for exchanging TFA for acetate ions.[4]
-
Resin Preparation: Prepare a small column with a strong anion-exchange resin. Use a 10- to 50-fold excess of anion binding sites relative to the amount of peptide.
-
Equilibration: Equilibrate the column by washing it with a 1 M sodium acetate solution, followed by a thorough wash with distilled water to remove excess sodium acetate.
-
Sample Loading: Dissolve the Hexa-His peptide in distilled water and apply it to the equilibrated column.
-
Elution and Collection: Elute the peptide from the column with distilled water. The positively charged peptide will not bind to the anion-exchange resin and will elute, while the TFA anions will be retained. Collect the fractions containing the peptide.
-
Lyophilization: Combine the peptide-containing fractions and lyophilize to obtain the peptide acetate salt.
Visualizations
Experimental Workflow: TFA/HCl Exchange by Lyophilization
Caption: Workflow for TFA removal using the HCl exchange and lyophilization method.
Troubleshooting Logic: Low Peptide Recovery
References
- 1. lifetein.com [lifetein.com]
- 2. lifetein.com [lifetein.com]
- 3. TFA removal service - SB-PEPTIDE - Peptide synthesis [sb-peptide.com]
- 4. peptide.com [peptide.com]
- 5. how to remove residual TFA from peptides after HPLC - Chromatography Forum [chromforum.org]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Solubility of Hexa-His Tagged Proteins
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the solubility of expressed Hexa-His tagged proteins.
Troubleshooting Guides
This section provides detailed answers to common problems encountered during the expression and purification of His-tagged proteins.
My His-tagged protein is expressed, but it's completely insoluble and forms inclusion bodies. What should I do?
Inclusion body formation is a frequent challenge in recombinant protein expression.[1][2][3] The primary strategy is to optimize expression conditions to promote proper folding and increase the yield of soluble protein.[4] If optimization is unsuccessful, the protein can be purified from inclusion bodies under denaturing conditions and subsequently refolded.[5][6]
Here is a systematic approach to troubleshoot insoluble protein expression:
-
Optimize Expression Conditions: This is the most critical step to prevent inclusion body formation.[4]
-
Lower the Induction Temperature: Reducing the temperature (e.g., 15-25°C) slows down protein synthesis, allowing more time for correct folding and reducing aggregation.[7][8][9]
-
Reduce Inducer Concentration: Lowering the concentration of the inducer (e.g., IPTG) can decrease the rate of protein synthesis, which may improve solubility.[4]
-
Choose a Different Expression Strain: Some E. coli strains are better suited for expressing certain proteins. Strains that facilitate disulfide bond formation or contain additional chaperones can be beneficial.
-
Alter the Growth Media: The composition of the growth media can influence protein expression and solubility.
-
-
Co-express with Molecular Chaperones: Chaperones assist in the proper folding of newly synthesized proteins and can prevent aggregation.[1][2][10] Co-expression with chaperone systems like GroEL/GroES or DnaK/DnaJ/GrpE can significantly increase the yield of soluble protein.[11][12]
-
Utilize a Solubility-Enhancing Fusion Tag: Fusing a highly soluble protein tag, such as Maltose Binding Protein (MBP) or Glutathione-S-Transferase (GST), to your protein of interest can improve its solubility.[8][9]
-
Purify from Inclusion Bodies: If the above strategies fail, you can purify the protein from inclusion bodies. This involves:
-
Isolation and Washing of Inclusion Bodies: This step separates the inclusion bodies from other cellular components.[5][13]
-
Solubilization: The purified inclusion bodies are solubilized using strong denaturants like 6 M guanidine (B92328) hydrochloride (Gua-HCl) or 8 M urea (B33335).[3][5][13]
-
Refolding: The solubilized, denatured protein is then refolded into its active conformation. This can be achieved through methods like on-column refolding or dialysis.[14][15]
-
I have a low yield of soluble His-tagged protein. How can I improve it?
Low soluble protein yield can be addressed by systematically optimizing your expression and lysis procedures.
-
Optimize Expression Conditions:
-
Temperature and Time: As with insoluble proteins, lowering the induction temperature and extending the induction time can enhance the soluble fraction.[7][16]
-
Inducer Concentration: Test a range of inducer concentrations to find the optimal level that balances expression rate and solubility.[4]
-
Host Strain Selection: Different E. coli strains have varying capacities for producing soluble proteins.
-
-
Optimize Lysis Buffer Composition: The composition of your lysis buffer can significantly impact the recovery of soluble protein.[17][18][19]
-
pH and Salt Concentration: The pH of the lysis buffer should be appropriate for your protein's stability. Adjusting the salt concentration (e.g., 150-500 mM NaCl) can also improve solubility.[17]
-
Additives: Including additives like glycerol (B35011) (5-10%), non-ionic detergents (e.g., Triton X-100), or L-arginine can help stabilize the protein and prevent aggregation.[17][20]
-
-
Co-expression of Chaperones: As mentioned previously, co-expressing chaperones can aid in proper folding and increase the amount of soluble protein.[11][12]
-
Codon Optimization: If the gene for your protein contains codons that are rare in E. coli, this can hinder translation and lead to misfolding. Optimizing the codon usage for E. coli can enhance expression levels and solubility.[21][22][23]
My His-tagged protein is degrading. How can I prevent this?
Protein degradation is often caused by proteases released during cell lysis.
-
Add Protease Inhibitors: Always add a protease inhibitor cocktail to your lysis buffer to inactivate a broad range of proteases.[24]
-
Work Quickly and at Low Temperatures: Perform all purification steps at 4°C to minimize protease activity.
-
Use Protease-Deficient Strains: Consider using E. coli strains that are deficient in certain proteases.
My His-tagged protein does not bind to the IMAC resin. What could be the problem?
Several factors can prevent your His-tagged protein from binding to the Immobilized Metal Affinity Chromatography (IMAC) resin.[25]
-
Inaccessible His-tag: The His-tag may be buried within the folded protein structure, making it inaccessible to the resin.[25]
-
Troubleshooting: Perform a small-scale purification under denaturing conditions (with urea or Gua-HCl). If the protein binds under these conditions, the tag is likely hidden.[25] To overcome this, you can purify the protein under denaturing conditions and then refold it, or re-engineer your construct to add a linker between the protein and the tag, or move the tag to the other terminus.[25]
-
-
Incorrect Buffer Composition:
-
Chelating or Reducing Agents: Agents like EDTA and DTT can strip the metal ions from the IMAC resin and should be avoided or used with caution.[24][26]
-
pH: The pH of the binding buffer is crucial for the interaction between the His-tag and the resin.
-
Imidazole (B134444) Concentration: While a low concentration of imidazole is often added to the binding buffer to reduce non-specific binding, too high a concentration can prevent your protein from binding.[13]
-
-
Lost His-tag: The His-tag may have been cleaved off by proteases. You can check for the presence of the tag using an anti-His antibody on a Western blot.[24]
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for expressing a soluble His-tagged protein?
There is no single optimal temperature; it is protein-dependent.[7] However, a common strategy is to start with a standard 37°C protocol and if the protein is insoluble, lower the expression temperature to a range of 15-25°C.[7][8] Lower temperatures slow down cellular processes, which can promote proper protein folding.[7]
Q2: Can the position of the His-tag (N-terminus vs. C-terminus) affect solubility?
Yes, the location of the His-tag can influence protein expression and solubility.[8] While N-terminal fusions are more common, if you are experiencing solubility issues, it is worth testing a construct with the tag at the C-terminus.[9]
Q3: How do I choose the right lysis buffer?
The choice of lysis buffer depends on the properties of your protein.[18] A good starting point is a buffer containing a buffering agent (like Tris or phosphate), a salt (like NaCl), and additives such as glycerol and a non-ionic detergent.[17] It's often necessary to empirically test different buffer compositions to find the one that yields the most soluble protein.[18]
Q4: What are the advantages of expressing proteins as inclusion bodies?
While often seen as a problem, inclusion bodies can have some advantages:
-
High Expression Levels: Proteins in inclusion bodies can accumulate to very high levels.[6]
-
Easy Isolation: Their high density facilitates easy separation by centrifugation.[6]
-
Resistance to Proteolysis: The aggregated state protects the protein from degradation by proteases.[6]
Data Presentation
Table 1: Effect of Induction Temperature on Protein Solubility
| Induction Temperature (°C) | Typical Induction Time | Expected Yield | General Observation on Solubility |
| 37 | 2 - 4 hours | High | Higher risk of insolubility and inclusion body formation.[4][7] |
| 30 | 4 - 6 hours | Moderate | Often improved solubility compared to 37°C.[4] |
| 22 - 25 | 6 - 16 hours (overnight) | Lower | Significantly improved solubility for many proteins.[4][27] |
| 15 - 18 | 16 - 24 hours (overnight) | Low | Generally the best condition for achieving soluble protein for difficult targets.[4][7][28] |
Experimental Protocols
Protocol 1: Small-Scale Expression Trial to Optimize Solubility
This protocol allows for the rapid testing of different expression conditions to identify those that maximize the yield of soluble protein.
-
Inoculation: Inoculate 5 mL of LB medium containing the appropriate antibiotic with a single colony of E. coli transformed with your expression plasmid. Grow overnight at 37°C with shaking.
-
Sub-culturing: The next day, inoculate four 50 mL cultures of fresh LB medium with the overnight culture to an initial OD600 of 0.05-0.1.
-
Growth: Grow the cultures at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induction: Cool the cultures to their respective induction temperatures (e.g., 37°C, 30°C, 25°C, and 18°C). Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM.
-
Expression: Incubate the cultures at their respective temperatures with shaking for different time points (e.g., 4 hours for 37°C, 6 hours for 30°C, and overnight for 25°C and 18°C).
-
Harvesting and Lysis: Harvest 1 mL of each culture by centrifugation. Resuspend the cell pellet in 100 µL of lysis buffer containing a protease inhibitor cocktail. Lyse the cells by sonication.
-
Analysis: Centrifuge the lysate to separate the soluble fraction (supernatant) from the insoluble fraction (pellet). Analyze both fractions by SDS-PAGE to determine the amount of soluble protein under each condition.
Protocol 2: Purification and On-Column Refolding of His-tagged Protein from Inclusion Bodies
This protocol describes the purification of an insoluble His-tagged protein under denaturing conditions followed by on-column refolding.
-
Inclusion Body Isolation:
-
Solubilization:
-
Resuspend the washed inclusion body pellet in 5 mL of binding buffer containing a strong denaturant (e.g., 6 M Gua-HCl or 8 M urea, 20 mM Tris-HCl, 0.5 M NaCl, 5 mM imidazole, pH 8.0).[5][13]
-
Stir for 30-60 minutes at room temperature to solubilize the protein.[5][13]
-
Clarify the sample by centrifugation and filtration.[13]
-
-
IMAC Purification (Denaturing):
-
Equilibrate an IMAC column with the binding buffer.
-
Load the solubilized protein onto the column.
-
Wash the column with the binding buffer to remove unbound proteins.
-
-
On-Column Refolding:
-
Elution:
-
Elute the refolded protein from the column using an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).[13]
-
Mandatory Visualizations
Caption: Troubleshooting workflow for insoluble His-tagged proteins.
Caption: Experimental workflow for on-column refolding of His-tagged proteins.
References
- 1. genscript.com [genscript.com]
- 2. youtube.com [youtube.com]
- 3. Inclusion Bodies Purification Protocol - BiologicsCorp [biologicscorp.com]
- 4. benchchem.com [benchchem.com]
- 5. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 6. bio-rad.com [bio-rad.com]
- 7. Determining the Optimal Temperature of Protein Expression - Arvys Proteins [arvysproteins.com]
- 8. Tips for Optimizing Protein Expression and Purification | Rockland [rockland.com]
- 9. bitesizebio.com [bitesizebio.com]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. Chaperone-based procedure to increase yields of soluble recombinant proteins produced in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol for preparing proteins with improved solubility by co-expressing with molecular chaperones in Escherichia coli | Springer Nature Experiments [experiments.springernature.com]
- 13. Performing a Purification and On-column Refolding of an Insoluble Histidine-tagged Protein [sigmaaldrich.com]
- 14. ipo.lbl.gov [ipo.lbl.gov]
- 15. Reddit - The heart of the internet [reddit.com]
- 16. Soluble expression of recombinant proteins in the cytoplasm of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Choosing The Right Lysis Buffer | Proteintech Group [ptglab.com]
- 19. Stabilizing Additives Added during Cell Lysis Aid in the Solubilization of Recombinant Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Codon optimization significantly enhanced the expression of human 37-kDa iLRP in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Optimization of Translation Profiles Enhances Protein Expression and Solubility | PLOS One [journals.plos.org]
- 24. Troubleshooting Guide for Affinity Chromatography of Tagged Proteins [sigmaaldrich.com]
- 25. When your his-tagged constructs don’t bind—troubleshooting your protein purification woes [takarabio.com]
- 26. cytivalifesciences.com [cytivalifesciences.com]
- 27. Small scale expression and purification tests – Protein Expression and Purification Core Facility [embl.org]
- 28. Strategies to Optimize Protein Expression in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting High Background in His-Tag Western Blots: A Technical Guide
High background in Western blots for His-tagged proteins can obscure target protein bands and lead to ambiguous results. This guide provides researchers, scientists, and drug development professionals with a structured approach to troubleshooting and resolving common issues leading to high background.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of high background in a His-tag Western blot?
High background in His-tag Western blots can be broadly categorized into uniform (where the entire membrane is dark) and non-specific banding (distinct, unwanted bands). The primary causes include:
-
Antibody-related issues:
-
Procedural inefficiencies:
-
Sample-related problems:
Q2: How can I optimize my antibody concentrations to reduce background?
Optimizing antibody concentrations is a critical step. If the concentration is too high, it can lead to non-specific binding and high background.
-
Primary Antibody:
-
Perform a titration experiment to determine the optimal dilution. Start with the manufacturer's recommended dilution and test a range of dilutions (e.g., 1:1,000, 1:2,500, 1:5,000, 1:10,000).[8]
-
-
Secondary Antibody:
Q3: What is the best blocking buffer for His-tag Western blots?
The choice of blocking buffer can significantly impact background levels. The most common blocking agents are non-fat dry milk and bovine serum albumin (BSA).
-
Non-fat Dry Milk: Typically used at a concentration of 3-5% in Tris-buffered saline (TBS) or Phosphate-buffered saline (PBS). It is a cost-effective option.
-
Bovine Serum Albumin (BSA): Also used at a concentration of 3-5% in TBS or PBS. BSA is preferred for detecting phosphorylated proteins as milk contains casein, a phosphoprotein that can cause background.[2][9]
For persistent background issues, consider using commercially available blocking buffers, which are often optimized for low background.[10][11]
Q4: How can I improve the efficiency of my washing steps?
Thorough washing is essential to remove unbound antibodies and reduce background.
-
Increase Wash Duration and Volume: Increase the duration of each wash step (e.g., 3 x 10 minutes or 5 x 5 minutes) and use a sufficient volume of wash buffer to completely submerge the membrane.[1][4][12]
-
Add Detergent: Include a non-ionic detergent like Tween 20 (at a concentration of 0.05% - 0.1%) in your wash buffer (TBST or PBST).[4][5][13]
-
Use Fresh Buffer: Always use freshly prepared wash buffer.[4][12]
Q5: Could the type of membrane I'm using contribute to high background?
Yes, the choice of membrane can influence background.
-
Nitrocellulose membranes generally exhibit lower background compared to polyvinylidene difluoride (PVDF) membranes.[2][6]
-
PVDF membranes have a higher protein binding capacity, which can be advantageous for detecting low-abundance proteins but may also lead to increased non-specific binding.[6]
-
Ensure the membrane does not dry out during the entire process, as this can cause high background.[1][2][6]
Quantitative Data Summary
| Parameter | Recommended Range/Value | Notes |
| Primary Antibody Dilution | 1:1,000 - 1:10,000 | Titration is crucial. Start with the manufacturer's recommendation.[8][14] |
| Secondary Antibody Dilution | 1:5,000 - 1:200,000 | Higher dilutions can reduce background.[5] |
| Blocking Agent Conc. | 3-5% (w/v) | For non-fat dry milk or BSA.[4] |
| Tween 20 Conc. in Wash | 0.05% - 0.1% (v/v) | Helps to reduce non-specific binding.[4][13] |
| Protein Load per Lane | 10-30 µg | Overloading can increase background.[7][12] |
Key Experimental Protocols
Protocol 1: Optimized Blocking Procedure
-
After transferring the proteins to the membrane, immediately place the membrane in a clean container.
-
Prepare a fresh blocking solution of either 5% non-fat dry milk or 5% BSA in TBS or PBS.
-
Completely submerge the membrane in the blocking solution.
-
Incubate for at least 1 hour at room temperature or overnight at 4°C with gentle agitation.[4][13]
-
For persistent background, consider adding 0.05% Tween 20 to the blocking buffer.[1][4]
Protocol 2: Stringent Washing Procedure
-
After incubation with the primary or secondary antibody, decant the antibody solution.
-
Add a generous volume of wash buffer (TBST or PBST containing 0.1% Tween 20) to the membrane.
-
Wash the membrane for 3-5 cycles of 5-10 minutes each with gentle agitation.[4][12]
-
Ensure the membrane is always submerged in the buffer during the washes.
Troubleshooting Workflow
Caption: Troubleshooting workflow for high background in His-tag Western blots.
References
- 1. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 2. sinobiological.com [sinobiological.com]
- 3. An endogenous ‘non-specific’ protein detected by a His-tag antibody is human transcription regulator YY1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. arp1.com [arp1.com]
- 5. blog.addgene.org [blog.addgene.org]
- 6. biossusa.com [biossusa.com]
- 7. Western blot troubleshooting guide! [jacksonimmuno.com]
- 8. 7 Tips For Optimizing Your Western Blotting Experiments | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 9. How to select the correct blocking buffer for Western Blotting - Precision Biosystems-Automated, Reproducible Western Blot Processing and DNA, RNA Analysis [precisionbiosystems.com]
- 10. Protein Method Blocking Buffers | Fisher Scientific [fishersci.com]
- 11. Advansta buffers and solutions for western blotting [products.advansta.com]
- 12. researchgate.net [researchgate.net]
- 13. Western Blot Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 14. His tag Monoclonal Antibody | Diagenode [diagenode.com]
methods for reducing imidazole concentration in eluted His-tag protein samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on reducing imidazole (B134444) concentrations in eluted His-tag protein samples. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and a comparative analysis of common imidazole removal methods.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to remove imidazole from my eluted His-tag protein sample?
A1: High concentrations of imidazole, typically used to elute His-tagged proteins from affinity columns, can interfere with various downstream applications.[1][2] Imidazole can negatively affect enzyme activity assays, protein quantification methods (like Bradford and Lowry assays), structural studies, and cell-based functional assays.[1][2] It can also cause protein instability, leading to aggregation or denaturation. Therefore, reducing its concentration is often a critical step to ensure the reliability and accuracy of subsequent experiments.
Q2: What are the most common methods for removing imidazole?
A2: The three most widely used methods for imidazole removal are dialysis, desalting chromatography (often using pre-packed columns like PD-10), and ultrafiltration/diafiltration using centrifugal devices.[2][3][4] Each method has its own advantages and disadvantages in terms of speed, sample volume capacity, protein recovery, and efficiency of imidazole removal.
Q3: Can I use my protein sample directly after elution without removing imidazole?
A3: In some cases, if the downstream application is not sensitive to imidazole, it may not be necessary to remove it.[2] However, it is generally recommended to at least reduce the imidazole concentration, as it can interfere with many common laboratory procedures.[1] It's advisable to perform a small-scale pilot experiment to determine the tolerance of your specific assay to imidazole.
Q4: How do I choose the best method for my specific protein and application?
A4: The choice of method depends on several factors, including your sample volume, protein concentration, the required final buffer, time constraints, and the sensitivity of your downstream application to residual imidazole.[3][5] Refer to the "Comparison of Imidazole Removal Methods" table and the "Decision-Making Workflow" diagram below for guidance on selecting the most appropriate technique for your needs.
Troubleshooting Guides
This section addresses common issues encountered during the removal of imidazole from His-tag protein samples.
Issue 1: Protein Precipitation or Aggregation During Imidazole Removal
-
Possible Cause: Rapid changes in buffer composition, including the removal of imidazole and changes in salt concentration or pH, can lead to protein instability and precipitation.[6][7] Some proteins may also aggregate when concentrated in the absence of imidazole.[7] Leached metal ions (e.g., Nickel) from the affinity column can also promote aggregation.[6]
-
Troubleshooting Steps:
-
Gradual Buffer Exchange: If using dialysis, perform a stepwise dialysis against gradually decreasing concentrations of imidazole.[8]
-
Optimize Buffer Conditions: Ensure the final buffer has an optimal pH and ionic strength for your protein's stability. Consider adding stabilizing agents like glycerol (B35011) (5-20%), arginine, or non-ionic detergents to your final buffer.[6]
-
Chelate Metal Ions: Add a low concentration of a chelating agent like EDTA (e.g., 0.5-1 mM) to the dialysis buffer to sequester any leached metal ions that might be causing aggregation.[6][9]
-
Lower Protein Concentration: If precipitation occurs during concentration steps (ultrafiltration), try performing the buffer exchange at a lower protein concentration and then concentrate the protein in the final, optimized buffer.[6]
-
Rapid Removal: For proteins that are unstable in the presence of imidazole for extended periods, a faster removal method like a desalting column may be preferable to dialysis.[6]
-
Issue 2: Low Protein Recovery After Imidazole Removal
-
Possible Cause: Protein can be lost due to nonspecific binding to membranes (dialysis tubing, ultrafiltration devices) or the resin of desalting columns.[10] This is particularly problematic for dilute protein samples.[10] For desalting columns, improper loading or elution can also lead to poor recovery.
-
Troubleshooting Steps:
-
Pre-treat Membranes/Devices: To minimize nonspecific binding, some manufacturers recommend pre-treating membranes or devices. For dilute samples, adding a "carrier" protein like BSA can sometimes help, but this is not suitable if the purity of the target protein is critical.[10]
-
Optimize for Your Protein's Molecular Weight: When using ultrafiltration, ensure the molecular weight cut-off (MWCO) of the membrane is at least two to three times smaller than the molecular weight of your protein to prevent its loss in the filtrate.[10]
-
Proper Desalting Column Technique: Ensure the sample volume is within the recommended range for the desalting column. Allow the sample to fully enter the resin bed before adding the elution buffer to avoid dilution and poor separation.
-
Improve Recovery from Centrifugal Devices: After the final concentration step in a centrifugal device, an inverted recovery spin can help maximize the retrieval of the concentrated sample.[11]
-
Issue 3: Residual Imidazole Detected in the Final Sample
-
Possible Cause: The chosen method may not have been sufficient for complete removal, or the protocol was not followed optimally. For instance, in dialysis, the volume of the dialysis buffer or the number of buffer changes may have been insufficient. In ultrafiltration, the number of diafiltration steps might have been too few.
-
Troubleshooting Steps:
-
Increase Dialysis Efficiency: Use a larger volume of dialysis buffer (at least 100-fold the sample volume) and perform at least two to three buffer changes over a 12-24 hour period.[12]
-
Perform Additional Diafiltration Steps: When using ultrafiltration, each cycle of dilution and concentration reduces the imidazole concentration. Performing two to three cycles can remove over 99% of small molecules.[11]
-
Use a Second Desalting Column: For desalting columns, if a single pass is insufficient, the eluate can be processed through a second, freshly equilibrated column.[3]
-
Analytical Confirmation: If your downstream application is highly sensitive to imidazole, you may need to analytically verify its removal using methods like HPLC.
-
Comparison of Imidazole Removal Methods
The following table provides a quantitative comparison of the three primary methods for reducing imidazole concentration.
| Feature | Dialysis | Desalting Columns (e.g., PD-10) | Ultrafiltration/Diafiltration (Centrifugal) |
| Principle | Passive diffusion across a semi-permeable membrane.[13] | Size-exclusion chromatography. | Centrifugal force drives buffer and small molecules through a semi-permeable membrane.[11] |
| Typical Protein Recovery | >90% (can be lower for dilute samples due to nonspecific binding).[10] | 70% to >95%, depending on the protein and sample concentration. | >95% with proper technique and device selection.[11] |
| Imidazole Removal Efficiency | Very high (>99.9%) with sufficient buffer volume and changes.[14] | High (>95-99%), but may leave trace amounts.[12] | Very high (>99%) with multiple diafiltration cycles.[11] |
| Processing Time | Slow (typically 12-48 hours).[3][13] | Fast (5-15 minutes per sample).[15] | Fast (15-60 minutes, depending on sample and device).[13][15] |
| Sample Volume Range | Wide range (microliters to liters). | Limited by column size (e.g., up to 2.5 mL for a PD-10 column). | Wide range, depending on the device (microliters to milliliters).[11] |
| Final Sample Concentration | Sample is typically diluted.[3] | Sample is diluted.[3] | Sample is concentrated.[16] |
| Hands-on Time | Low. | Moderate. | Moderate. |
| Cost per Sample | Low. | Moderate. | Moderate. |
Experimental Protocols
Protocol 1: Imidazole Removal by Dialysis
This protocol is suitable for various sample volumes and is gentle on proteins, but it is time-consuming.
Materials:
-
Dialysis tubing or cassette with an appropriate Molecular Weight Cut-Off (MWCO).
-
Dialysis clips.
-
Large beaker (e.g., 1-4 L).
-
Magnetic stir plate and stir bar.
-
Final buffer of choice (at least 100-fold the sample volume).
Procedure:
-
Prepare the Dialysis Membrane: Cut the required length of dialysis tubing and hydrate (B1144303) it according to the manufacturer's instructions.
-
Load the Sample: Secure one end of the tubing with a dialysis clip. Pipette the protein sample into the open end, leaving some space for potential sample dilution. Secure the open end with a second clip.
-
Dialysis: Place the sealed dialysis bag into a beaker containing a large volume of the desired final buffer. Add a magnetic stir bar and place the beaker on a stir plate at a low speed at 4°C.
-
Buffer Exchange: Allow dialysis to proceed for 4-6 hours.
-
Change the Buffer: Discard the used dialysis buffer and replace it with fresh buffer.
-
Second Dialysis: Continue dialysis for another 4-6 hours or overnight.
-
Sample Recovery: Carefully remove the dialysis bag from the buffer, gently dry the outside, and transfer the protein sample to a clean tube.
Protocol 2: Imidazole Removal Using a Desalting Column (Gravity Flow)
This method is rapid and ideal for small sample volumes. The following is a general protocol for a gravity-flow desalting column.
Materials:
-
Pre-packed desalting column (e.g., PD-10).
-
Column stand.
-
Final buffer of choice.
-
Collection tubes.
Procedure:
-
Prepare the Column: Remove the top and bottom caps (B75204) of the column and allow the storage buffer to drain out.
-
Equilibrate the Column: Wash the column with 3-5 column volumes of the final buffer, allowing the buffer to drain completely between each wash.
-
Load the Sample: Carefully apply the protein sample to the top of the resin bed. Allow the sample to completely enter the resin.
-
Elute the Protein: Add the final buffer to the column and begin collecting fractions. The protein will elute in the void volume, typically after a specific volume of buffer has been added (refer to the manufacturer's instructions). Small molecules like imidazole will be retained by the resin and elute later.
-
Pool Fractions: Identify and pool the fractions containing your protein.
Protocol 3: Imidazole Removal by Ultrafiltration/Diafiltration (Centrifugal Device)
This method is fast and has the advantage of concentrating the protein sample while removing imidazole.
Materials:
-
Centrifugal filter unit with an appropriate MWCO.
-
Final buffer of choice.
-
Centrifuge with a rotor compatible with the filter unit.
Procedure:
-
Load the Sample: Add the protein sample to the reservoir of the centrifugal filter unit.
-
First Centrifugation (Concentration): Centrifuge the unit according to the manufacturer's instructions to reduce the sample volume.
-
Dilution (Diafiltration): Add the final buffer to the concentrated sample in the reservoir, typically back to the original sample volume.
-
Second Centrifugation: Centrifuge the unit again to concentrate the sample.
-
Repeat (Optional): For more complete imidazole removal, repeat steps 3 and 4 one or two more times.[11]
-
Recover the Sample: After the final centrifugation, carefully pipette the concentrated, buffer-exchanged sample from the filter unit. To maximize recovery, an inverted spin into a clean collection tube is often recommended.[11]
Visualizations
Decision-Making Workflow for Imidazole Removal
This diagram provides a logical workflow to help you choose the most suitable method for imidazole removal based on your experimental needs.
Caption: A decision tree to guide the selection of an appropriate imidazole removal method.
Experimental Workflow: Imidazole Removal and Buffer Exchange
This diagram illustrates the general workflow for processing a His-tag eluted protein sample for downstream applications.
Caption: General experimental workflow for imidazole removal from His-tag purified proteins.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. neb.com [neb.com]
- 3. researchgate.net [researchgate.net]
- 4. after protein purification - Protein Expression and Purification [protocol-online.org]
- 5. Dialysis or Desalting? Choosing a Protein Purification Method - Life in the Lab [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. med.upenn.edu [med.upenn.edu]
- 10. Protein Dialysis, Desalting, and Concentration Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 11. frederick.cancer.gov [frederick.cancer.gov]
- 12. researchgate.net [researchgate.net]
- 13. Overview of Buffer Exchange Techniques - Creative Proteomics [creative-proteomics.com]
- 14. researchgate.net [researchgate.net]
- 15. reddit.com [reddit.com]
- 16. Overview of dialysis, desalting, buffer exchange and protein concentration | Thermo Fisher Scientific - US [thermofisher.com]
Validation & Comparative
A Researcher's Guide to Functional Assays for Hexa-His Purified Enzymes: A Comparative Analysis
For researchers, scientists, and drug development professionals, confirming the enzymatic activity of a newly purified Hexa-His tagged protein is a critical step. This guide provides a detailed comparison of three common functional assay platforms—spectrophotometric, fluorescence-based, and chemiluminescence-based—using the well-characterized enzyme β-galactosidase as a model. We present experimental data, detailed protocols, and workflow diagrams to aid in the selection of the most appropriate assay for your research needs.
The addition of a Hexa-Histidine (Hexa-His) tag is a widely used method for the purification of recombinant proteins.[1] While this technique yields highly pure protein, it is essential to verify that the purified enzyme is functionally active, as the tag or purification process can sometimes affect its catalytic capabilities. This guide explores three distinct assay methodologies to quantitatively assess the activity of a Hexa-His purified enzyme.
Comparison of Functional Enzyme Assays
The choice of a functional assay depends on several factors, including the required sensitivity, the available equipment, and the specific experimental goals, such as determining kinetic parameters or screening for inhibitors. The following table summarizes the key quantitative parameters for three common β-galactosidase assays.
| Parameter | Spectrophotometric Assay (ONPG) | Fluorescence-Based Assay (FDG) | Chemiluminescence-Based Assay (CSPD) |
| Principle | Colorimetric detection of o-nitrophenol | Fluorometric detection of fluorescein (B123965) | Luminescent detection of dephosphorylated substrate |
| Substrate | o-nitrophenyl-β-D-galactopyranoside (ONPG) | Fluorescein di-β-D-galactopyranoside (FDG) | Disodium 3-(4-methoxyspiro{1,2-dioxetane-3,2'-(5'-chloro)tricyclo[3.3.1.13,7]decan}-4-yl)phenyl phosphate (B84403) (CSPD) |
| Detection Wavelength | 420 nm | Excitation: 490 nm / Emission: 520 nm | Peak emission ~477 nm |
| Specific Activity | ~250 µmol/min/mg | >500 µmol/min/mg (estimated) | High relative light units (RLU)/min/mg |
| Detection Limit | Nanogram range | Picogram to femtogram range[2] | Femtogram range[3][4] |
| Km | 0.24 mM (for ONPG)[5] | 18.0 µM (for FDG)[6] | Not typically determined |
| Inhibitor IC50 (PETG) | ~10 µg/mL (estimated from data)[6] | ~25 µM[7] | Not readily available |
Note: Specific activity and IC50 values can vary depending on the specific enzyme preparation and assay conditions.
Experimental Methodologies
Detailed protocols for each of the compared assays are provided below. These protocols are designed for a 96-well plate format, suitable for high-throughput analysis.
Spectrophotometric Assay Protocol
This assay relies on the cleavage of the chromogenic substrate o-nitrophenyl-β-D-galactopyranoside (ONPG) by β-galactosidase, which produces the yellow-colored product o-nitrophenol, detectable at 420 nm.[8][9][10]
Materials:
-
Z-buffer (60 mM Na2HPO4, 40 mM NaH2PO4, 10 mM KCl, 1 mM MgSO4, 50 mM β-mercaptoethanol, pH 7.0)
-
ONPG solution (4 mg/mL in Z-buffer)
-
Stop solution (1 M Na2CO3)
-
Hexa-His purified β-galactosidase
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 420 nm
Procedure:
-
Prepare serial dilutions of the purified β-galactosidase in Z-buffer.
-
Add 50 µL of each enzyme dilution to the wells of a 96-well plate. Include a blank control with 50 µL of Z-buffer.
-
Initiate the reaction by adding 50 µL of ONPG solution to each well.
-
Incubate the plate at 37°C and monitor the development of yellow color.
-
Stop the reaction by adding 100 µL of stop solution.
-
Measure the absorbance at 420 nm using a microplate reader.
-
Calculate the enzyme activity using the Beer-Lambert law, with the molar extinction coefficient of o-nitrophenol being 4.5 x 103 M-1cm-1.
Fluorescence-Based Assay Protocol
This highly sensitive assay utilizes the fluorogenic substrate fluorescein di-β-D-galactopyranoside (FDG). Cleavage of FDG by β-galactosidase releases fluorescein, a highly fluorescent compound.[2]
Materials:
-
Assay buffer (e.g., 100 mM sodium phosphate, 1 mM MgCl2, pH 7.5)
-
FDG stock solution (10 mM in DMSO)
-
Stop solution (e.g., 0.5 M sodium carbonate)
-
Hexa-His purified β-galactosidase
-
Black, clear-bottom 96-well microplate
-
Fluorescence microplate reader (Excitation: 490 nm, Emission: 520 nm)
Procedure:
-
Prepare serial dilutions of the purified β-galactosidase in assay buffer.
-
Add 50 µL of each enzyme dilution to the wells of a black 96-well plate. Include a blank control with 50 µL of assay buffer.
-
Prepare a working solution of FDG by diluting the stock solution in assay buffer to a final concentration of 100 µM.
-
Start the reaction by adding 50 µL of the FDG working solution to each well.
-
Incubate the plate at 37°C, protected from light.
-
For a kinetic assay, measure the fluorescence intensity at regular intervals. For an endpoint assay, stop the reaction after a defined time by adding 50 µL of stop solution.
-
Measure the fluorescence at an excitation wavelength of 490 nm and an emission wavelength of 520 nm.
-
Generate a standard curve using known concentrations of fluorescein to quantify the amount of product formed.
Chemiluminescence-Based Assay Protocol
This ultrasensitive assay employs a chemiluminescent substrate such as Galacto-Light Plus™ (which contains CSPD). Enzymatic cleavage of the substrate leads to the emission of light, which can be quantified with a luminometer.[3][11]
Materials:
-
Lysis buffer (supplied with a commercial kit, or a buffer compatible with the enzyme and assay)
-
Reaction buffer containing the chemiluminescent substrate (e.g., Galacto-Light Plus™ Reagent)
-
Accelerator solution (enhances the light output)
-
Hexa-His purified β-galactosidase
-
White, opaque 96-well microplate
-
Luminometer
Procedure:
-
Prepare serial dilutions of the purified β-galactosidase in lysis buffer.
-
Add 20 µL of each enzyme dilution to the wells of a white 96-well plate. Include a blank control with 20 µL of lysis buffer.
-
Prepare the reaction mixture by combining the chemiluminescent substrate and accelerator solution according to the manufacturer's instructions.
-
Initiate the reaction by adding 100 µL of the reaction mixture to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 10 minutes) to allow the signal to develop.
-
Measure the luminescence in a microplate luminometer. The signal is typically stable for a prolonged period.
-
The results are expressed in Relative Light Units (RLU).
Visualizing the Assay Workflows
The following diagrams illustrate the experimental workflows for each of the described functional assays.
References
- 1. biology.stackexchange.com [biology.stackexchange.com]
- 2. anaspec.com [anaspec.com]
- 3. researchgate.net [researchgate.net]
- 4. A chemiluminescent assay for quantitation of beta-galactosidase in the femtogram range: application to quantitation of beta-galactosidase in lacZ-transfected cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. assaygenie.com [assaygenie.com]
- 7. microbiologyinfo.com [microbiologyinfo.com]
- 8. A sensitive fluorescent probe for β-galactosidase activity detection and application in ovarian tumor imaging - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 9. Luminescent imaging of beta-galactosidase activity in living subjects using sequential reporter-enzyme luminescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. β-galactosidase Detection - Amerigo Scientific [amerigoscientific.com]
- 11. Beta-Galactosidase Activity Assay [rothlab.ucdavis.edu]
comparative study of different elution buffers for His-tagged protein purification
For researchers and drug development professionals, the purification of recombinant proteins is a critical step. The polyhistidine (His-tag) affinity chromatography system is a widely used and effective method for this purpose. The final step in this process, the elution of the purified protein from the chromatography resin, is crucial for obtaining a high yield of pure and functional protein. The choice of elution buffer can significantly impact the purity, yield, and stability of the target protein. This guide provides a comparative study of different elution buffers for His-tagged protein purification, supported by experimental data and detailed protocols.
Principles of Elution in His-Tag Affinity Chromatography
His-tagged proteins bind to a resin chelated with divalent metal ions, most commonly nickel (Ni²⁺) or cobalt (Co²⁺), through the imidazole (B134444) rings of the histidine residues. Elution is achieved by disrupting this interaction. There are three primary strategies for elution:
-
Competitive Elution: A molecule that competes with the His-tag for binding to the metal ions is introduced at a high concentration.
-
pH Reduction: Lowering the pH of the buffer protonates the histidine residues, abolishing their interaction with the metal ions.
-
Chelating Agents: A strong chelating agent is used to strip the metal ions from the resin, thereby releasing the bound protein.
This guide will compare the most common and effective elution buffers based on these principles.
Comparison of Elution Buffer Performance
The choice of elution buffer represents a trade-off between protein yield, purity, and the preservation of biological activity. The following sections detail the characteristics and performance of the most widely used elution strategies.
Imidazole: The Gold Standard Competitive Eluent
Imidazole is the most common eluting agent for His-tagged proteins due to its structural similarity to the side chain of histidine. It competes for binding to the immobilized metal ions, displacing the His-tagged protein.
Mechanism of Action: Competitive binding.
Advantages:
-
High Purity and Yield: When optimized, imidazole elution can provide a high yield of very pure protein.[1][2]
-
Mild Conditions: Elution is typically performed at a neutral or slightly alkaline pH, which helps to maintain the native structure and function of most proteins.
-
Versatility: Can be used in a gradient or step-wise manner to optimize the separation of the target protein from contaminants.[3]
Disadvantages:
-
Co-elution of Contaminants: Some host cell proteins with histidine-rich regions may co-elute with the target protein.[1]
-
Potential for Protein Aggregation: High concentrations of imidazole can sometimes induce protein aggregation.
-
Interference with Downstream Applications: Imidazole can interfere with certain downstream assays and may need to be removed by dialysis or buffer exchange.
Quantitative Data Summary:
The concentration of imidazole in the binding, wash, and elution buffers is a critical parameter to optimize for each specific protein.
| Imidazole Concentration (mM) in Wash Buffer | Target Protein | Purity | Yield | Reference |
| 5 | APB7-(His)6 | Low | High | [1] |
| 50 | APB7-(His)6 | Improved | High | [1] |
| 100 | APB7-(His)6 | Marginally Improved | Lowered | [1] |
| 200 | APB7-(His)6 | - | Further Reduced | [1] |
| 20 (with Cu²⁺ and Zn²⁺) | APB7 | Excellent | Significant Leakage | [1] |
| 10 (with Cu²⁺ and Zn²⁺) | APB7 | Good | Reduced Leakage | [1] |
| 5 (with all metal ions) | APB7 | Good | No Leakage | [1] |
| 100 | Wild-Type His-TTP | - | Highest Elution | [4] |
| 200 | Mutant His-TTP | - | Highest Elution | [4] |
| Elution Buffer Imidazole (mM) | Target Protein | Elution Efficiency | Reference |
| 250-500 | General | Ensures complete elution | |
| 100-250 | Tristetraprolin (TTP) | Effective for wild-type and mutants | [4] |
pH Gradient: A Common Alternative
Lowering the pH of the elution buffer protonates the imidazole side chains of the histidine residues (pKa ≈ 6.0). This positive charge disrupts the coordination with the positively charged metal ions, leading to the elution of the protein.
Mechanism of Action: Disruption of binding by protonation.
Advantages:
-
Imidazole-free: Avoids potential interference of imidazole in downstream applications.
-
Effective Elution: Can achieve high protein recovery.
Disadvantages:
-
Risk of Protein Denaturation: Exposure to low pH can irreversibly denature or precipitate sensitive proteins.
-
Metal Leaching: Low pH can cause the metal ions to strip from the column, contaminating the eluate.
-
Lower Stability: Proteins eluted by pH gradient may have lower stability and a shorter storage life compared to those eluted with imidazole.
Quantitative Data Summary:
| Elution Method | Target Protein | Initial Concentration | Concentration after 15 days (-80°C) | Concentration after 30 days (-80°C) | Reference |
| Imidazole Gradient | rNS1 | 700 µg/ml | 700 µg/ml | 700 µg/ml | |
| pH Gradient | rNS1 | 1 mg/ml | 600 µg/ml | 350 µg/ml |
Chelating Agents: A Harsh but Effective Method
Strong chelating agents like Ethylenediaminetetraacetic acid (EDTA) can be used to elute His-tagged proteins. EDTA has a very high affinity for the metal ions and will strip them from the chromatography resin, thus releasing the bound protein.
Mechanism of Action: Metal ion stripping.
Advantages:
-
Strong Elution: Can be effective for very tightly bound proteins.
-
Complete Elution: Ensures all bound protein is released from the column.
Disadvantages:
-
Harsh Conditions: Stripping the metal ions can be harsh on the protein and the resin.
-
Metal Ion Contamination: The eluate will be contaminated with the metal-EDTA complex, which often requires removal.
-
Resin Regeneration Required: The column must be stripped and recharged with metal ions before reuse.
-
Potential for Protein Inactivation: Some proteins are metalloproteins and can be inactivated by strong chelators.
Quantitative Data Summary:
| Elution Buffer | Target Protein | Purity | Recovery Yield | Reference |
| 50 mM Imidazole (after 25-100 mM EDTA wash) | His6-P38, His6-Protein A | ≥90% | 44-84% | [5] |
Arginine: A Milder Competitive Eluent
Arginine has been explored as a milder alternative to imidazole for the elution of His-tagged proteins. It is thought to interfere with the binding of the His-tag to the resin.
Mechanism of Action: Competitive or disruptive binding.
Advantages:
-
Mild Elution: Can be a gentler alternative for sensitive proteins.
-
Reduces Aggregation: Arginine is known to act as a protein aggregation suppressor.
Disadvantages:
-
Lower Elution Strength: May not be as effective as imidazole for all proteins.
-
Less Common: Not as widely used or characterized as other methods.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are example protocols for each elution method. Note that optimization is often necessary for each specific protein.
Protocol 1: Imidazole Gradient Elution
-
Binding Buffer: 50 mM Tris-HCl, 300 mM NaCl, 10-20 mM Imidazole, pH 8.0.
-
Wash Buffer: 50 mM Tris-HCl, 300 mM NaCl, 20-50 mM Imidazole, pH 8.0.
-
Elution Buffer: 50 mM Tris-HCl, 300 mM NaCl, 250-500 mM Imidazole, pH 8.0.
-
Procedure: a. Equilibrate the Ni-NTA column with 5-10 column volumes (CV) of Binding Buffer. b. Load the clarified protein lysate onto the column. c. Wash the column with 10-20 CV of Wash Buffer until the A280 reading returns to baseline. d. Elute the protein using a linear gradient of 0-100% Elution Buffer over 10-20 CV, or in a stepwise manner with increasing concentrations of imidazole. e. Collect fractions and analyze by SDS-PAGE to identify the fractions containing the purified protein.
Protocol 2: pH Gradient Elution
-
Binding Buffer: 50 mM Sodium Phosphate, 300 mM NaCl, pH 8.0.
-
Wash Buffer: 50 mM Sodium Phosphate, 300 mM NaCl, pH 6.3.
-
Elution Buffer: 50 mM Sodium Acetate, 300 mM NaCl, pH 4.5.
-
Procedure: a. Equilibrate the Ni-NTA column with 5-10 CV of Binding Buffer. b. Load the clarified protein lysate. c. Wash the column with 10-20 CV of Wash Buffer. d. Elute the protein by applying the Elution Buffer. e. Collect fractions into tubes containing a neutralization buffer (e.g., 1 M Tris-HCl, pH 8.0) to immediately raise the pH and protect the protein from acid denaturation. f. Analyze fractions by SDS-PAGE.
Protocol 3: EDTA Elution
-
Binding/Wash Buffer: 50 mM Tris-HCl, 300 mM NaCl, pH 8.0.
-
Elution Buffer: 50 mM Tris-HCl, 300 mM NaCl, 100 mM EDTA, pH 8.0.
-
Procedure: a. Equilibrate the Ni-NTA column with 5-10 CV of Binding/Wash Buffer. b. Load the clarified protein lysate. c. Wash the column with 10-20 CV of Binding/Wash Buffer. d. Elute the protein by applying the Elution Buffer. e. Collect the eluate. Note that the column will lose its blue/pink color as the metal ions are stripped. f. Analyze fractions by SDS-PAGE. g. The eluate must be treated to remove the metal-EDTA complex (e.g., by dialysis or gel filtration). The column must be regenerated by stripping with a higher concentration of EDTA, washing, and recharging with a metal salt solution (e.g., NiSO₄).
Protocol 4: Arginine Elution
-
Binding Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 7.5.
-
Wash Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 7.5.
-
Elution Buffer: 50 mM Tris-HCl, 150 mM NaCl, 0.5-1 M L-Arginine, pH 8.5.
-
Procedure: a. Equilibrate the affinity column with 5-10 CV of Binding Buffer. b. Load the clarified protein lysate. c. Wash the column with 10-20 CV of Wash Buffer. d. Elute the protein by applying the Elution Buffer. e. Collect fractions and analyze by SDS-PAGE.
Mandatory Visualizations
The following diagrams illustrate the key processes described in this guide.
References
- 1. Optimizing Purification of Histidine-Tagged Proteins [sigmaaldrich.com]
- 2. neb.com [neb.com]
- 3. med.upenn.edu [med.upenn.edu]
- 4. Quantitative Evaluation of His-Tag Purification and Immunoprecipitation of Tristetraprolin and Its Mutant Proteins from Transfected Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. campuscore.ariel.ac.il [campuscore.ariel.ac.il]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Hexa-His TFA
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. When working with reagents such as Hexa-His TFA, a peptide tag coupled with the strong corrosive acid Trifluoroacetic Acid (TFA), a thorough understanding of safety protocols and handling procedures is critical. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to support your vital work while minimizing risk.
The primary hazard associated with this compound stems from the trifluoroacetic acid, which is a corrosive substance that can cause severe skin burns and eye damage.[1][2] Therefore, stringent adherence to personal protective equipment (PPE) protocols and handling guidelines is mandatory.
Essential Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is necessary to mitigate the risks of exposure to this compound. The following table summarizes the required PPE for handling this substance.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (Nitrile, Butyl rubber, or Viton recommended).[3][4] For low-volume applications, nitrile gloves are acceptable, but should be changed immediately upon contact.[5] Double gloving is recommended.[5] | To prevent skin contact with the corrosive TFA, which can cause severe burns that may not be immediately apparent. |
| Eye Protection | ANSI-approved chemical splash goggles are required.[3] A face shield should be worn in conjunction with goggles, especially when handling larger quantities.[4][6] | To protect against splashes that could cause serious and permanent eye damage.[7] |
| Body Protection | A lab coat, fully buttoned, along with long pants and closed-toe shoes must be worn.[3][5] For larger volumes (>500 mL), a chemical-resistant apron is also recommended.[3] | To protect skin and personal clothing from accidental spills and splashes. |
| Respiratory Protection | All work with this compound must be conducted in a properly functioning chemical fume hood.[3][5] If work outside a fume hood is unavoidable, a respiratory protection analysis should be performed to determine the appropriate respirator.[3] | To prevent inhalation of corrosive and potentially toxic vapors. |
Safe Handling and Operational Workflow
Adherence to a standardized workflow is crucial for minimizing the risk of exposure and ensuring the integrity of your experiments. The following diagram outlines the key steps for the safe handling of this compound, from initial preparation to final disposal.
Experimental Protocols: Spill Cleanup and Disposal
Spill Cleanup Procedure:
In the event of a spill, immediate and appropriate action is necessary.
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary. For large spills (>50 mL) outside a fume hood, evacuate the laboratory, close the doors, and contact your institution's Environmental Health & Safety (EH&S) department immediately.[8]
-
Contain: For minor spills within a fume hood, use an inert absorbent material such as vermiculite (B1170534) or sand to contain the spill.[7]
-
Neutralize (with caution): Due to the corrosive nature of TFA, neutralization should be handled by trained personnel.
-
Collect: Carefully scoop the absorbed material into a designated, labeled hazardous waste container.[7]
-
Decontaminate: Clean the spill area thoroughly with soap and water.
-
Dispose: All materials used for cleanup must be disposed of as hazardous waste.
Disposal Plan:
All waste containing this compound must be treated as hazardous waste.
-
Liquid Waste: Collect all liquid waste containing this compound in a clearly labeled, sealed, and compatible container. Do not pour down the drain.[3]
-
Solid Waste: Collect all solid waste, including contaminated consumables (e.g., pipette tips, tubes), in a separate, clearly labeled, and sealed hazardous waste container.
-
Disposal: Arrange for the disposal of all hazardous waste through your institution's EH&S department.[3] All waste containers must be properly labeled with the full chemical name.[8]
By adhering to these safety protocols and operational guidelines, researchers can confidently and safely utilize this compound in their work, fostering a culture of safety and responsibility within the laboratory.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
